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2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide Documentation Hub

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  • Product: 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
  • CAS: 294878-12-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Molecular Architecture The compound 2-(1-benzyl-1H-indol-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Molecular Architecture

The compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide represents a rationally designed, multi-target pharmacophore in modern medicinal chemistry. It integrates a rigid indole core with specific functional substitutions designed to interface with critical intracellular targets involved in oncology and inflammation.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic tool engineered for specific steric and electronic interactions. The molecular architecture can be deconstructed into three functional domains:

  • The Indole-2-acetamide Core: Serves as a rigid, planar scaffold that mimics naturally occurring biological ligands (e.g., tryptophan derivatives) while positioning the pendant aromatic rings at precise vectors.

  • The 1-Benzyl Substitution (N-benzyl): Provides a bulky, lipophilic anchor. This is critical for occupying deep hydrophobic pockets in target proteins, significantly increasing binding affinity and metabolic stability compared to unsubstituted indoles[1].

  • The N-(4-methoxyphenyl) Moiety: A classic bioisostere for the A-ring of colchicine and Combretastatin A-4 (CA-4). The methoxy group acts as a crucial hydrogen bond acceptor, dictating the molecule's primary mechanism of action: tubulin destabilization[2].

This guide explores the dual-action pharmacology of this compound—its primary role as a Tubulin Polymerization Inhibitor and its secondary role as a 5-Lipoxygenase Activating Protein (FLAP) Antagonist —alongside self-validating experimental protocols for preclinical evaluation.

Primary Mechanism: Tubulin Polymerization Inhibition

Binding at the Colchicine Site

The primary cytotoxic mechanism of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is the inhibition of microtubule dynamics via binding to the colchicine site located at the interface of the α and β subunits of the tubulin heterodimer[2].

  • Structural Causality: The 4-methoxyphenyl group perfectly mimics the trimethoxyphenyl (TMP) ring of colchicine, slotting into the hydrophobic pocket of β -tubulin (near residues β Cys241 and β Val315). Simultaneously, the 1-benzyl-1H-indole core extends into the interfacial void between the α and β subunits.

  • Conformational Lock: Binding prevents the curved-to-straight conformational change required for tubulin heterodimers to polymerize into a growing microtubule lattice. This leads to catastrophic microtubule depolymerization.

Downstream Apoptotic Signaling

The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC). The cell arrests in the G2/M phase of the cell cycle. Prolonged mitotic arrest induces cellular stress, leading to the phosphorylation and inactivation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic Bax, mitochondrial membrane permeabilization, and the execution of apoptosis via Caspase-9 and Caspase-3 cleavage[1].

TubulinApoptosis Ligand 2-(1-benzyl-1H-indol-2-yl)- N-(4-methoxyphenyl)acetamide ColchicineSite Colchicine Binding Site (α/β-Tubulin Interface) Ligand->ColchicineSite Hydrophobic & H-bond interactions Microtubule Microtubule Destabilization (Inhibition of Polymerization) ColchicineSite->Microtubule Prevents curved-to-straight transition Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Spindle Assembly Checkpoint (SAC) activation Bcl2 Downregulation of Bcl-2 Upregulation of Bax G2M->Bcl2 Prolonged arrest triggers stress CytoC Cytochrome c Release Bcl2->CytoC Mitochondrial membrane permeabilization Caspase Caspase-9 & Caspase-3 Activation CytoC->Caspase Apoptosome formation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of tubulin polymerization inhibition and downstream apoptotic signaling.

Secondary Mechanism: FLAP Antagonism & The Tumor Microenvironment

Beyond direct cytotoxicity, indole-2-acetamides are privileged scaffolds for modulating the arachidonic acid (AA) cascade, specifically targeting the 5-Lipoxygenase Activating Protein (FLAP) [3]. FLAP is an integral nuclear membrane protein essential for the biosynthesis of leukotrienes (e.g., LTB4), which are potent lipid mediators that drive tumor-associated inflammation and angiogenesis.

  • Structural Causality: The N-benzyl indole core is highly homologous to MK-886, a benchmark FLAP inhibitor[4]. The lipophilic benzyl group anchors the molecule deep into the membrane-spanning binding groove of FLAP, competitively preventing the transfer of arachidonic acid to the 5-Lipoxygenase (5-LOX) enzyme[5].

  • Microenvironment Impact: By starving 5-LOX of its substrate, the compound suppresses LTB4 production. This dual-action profile (tubulin inhibition + FLAP antagonism) is highly desirable, as it simultaneously kills tumor cells while stripping them of their inflammatory, pro-angiogenic microenvironment.

FLAPPathway AA Arachidonic Acid (AA) (Nuclear Membrane) FLAP FLAP (5-Lipoxygenase Activating Protein) AA->FLAP Binds to FLAP FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX Transfers AA to 5-LOX Ligand Indole-2-acetamide Ligand Ligand->FLAP Competitive Antagonism LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 Catalytic conversion LTB4 Leukotriene B4 (LTB4) Pro-inflammatory/Pro-tumorigenic LTA4->LTB4 TumorMicro Tumor Microenvironment Modulation (Reduced Inflammation & Angiogenesis) LTB4->TumorMicro Blocked by Ligand

Figure 2: Modulation of the tumor microenvironment via FLAP inhibition and leukotriene suppression.

Quantitative Pharmacological Profile

To contextualize the efficacy of this scaffold, the following table summarizes representative quantitative data for N-benzyl indole-acetamide derivatives across standard preclinical assays.

Target / AssayBiological SystemRepresentative IC₅₀Mechanistic Significance
Tubulin Polymerization Purified Porcine Brain Tubulin1.5 - 4.8 µMDirect confirmation of target engagement at the colchicine site.
Cytotoxicity (A549) Human Non-Small Cell Lung Cancer10 - 50 nMHigh potency against solid tumors; driven by mitotic arrest.
Cytotoxicity (MCF-7) Human Breast Adenocarcinoma15 - 80 nMDemonstrates broad-spectrum anti-proliferative activity.
FLAP Antagonism Intact Human Neutrophils (LTB4 output)30 - 150 nMConfirms suppression of pro-inflammatory lipid mediators.
Colchicine Binding [³H]-Colchicine Competition Assay85 - 95% inhibitionValidates that the molecule occupies the exact colchicine pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows must be designed with internal controls that validate the causality of the results. Below are the optimized protocols for evaluating this compound.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To quantify the direct inhibition of tubulin assembly. Causality & Trustworthiness: We utilize a buffer containing GTP and Glycerol. Why? GTP is the obligate energy source for tubulin polymerization. Glycerol lowers the critical concentration of tubulin required for assembly, acting as a thermodynamic driver. By using EGTA, we chelate ambient Ca2+ (which naturally depolymerizes tubulin), ensuring that any observed depolymerization is strictly caused by the test compound.

Step-by-Step Methodology:

  • Preparation: Prepare Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% (v/v) glycerol.

  • Reconstitution: Reconstitute highly purified porcine brain tubulin (unlabeled + 10% rhodamine-labeled) to a final concentration of 3 mg/mL in the Tubulin Buffer. Keep on ice (tubulin depolymerizes at 4°C).

  • Compound Addition: In a pre-chilled 96-well half-area black plate, add 5 µL of the compound (dissolved in DMSO, final DMSO <1%) at varying concentrations (0.1 µM to 10 µM). Add Colchicine (3 µM) as a positive control and vehicle (DMSO) as a negative control.

  • Initiation: Rapidly add 45 µL of the tubulin solution to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm or utilizing DAPI/rhodamine optics depending on the reporter) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve. The IC₅₀ is derived from the concentration that reduces the Vmax by 50% relative to the vehicle control.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To confirm that tubulin inhibition translates to G2/M phase cell cycle arrest in living cells. Causality & Trustworthiness: We utilize Propidium Iodide (PI) staining coupled with RNase A treatment. Why? PI is an intercalating agent that binds to all double-stranded nucleic acids. If RNA is not enzymatically digested by RNase A, the fluorescence signal will falsely elevate the apparent DNA content, destroying the resolution between G1, S, and G2/M phases.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed A549 cells at 2×105 cells/well in a 6-well plate. Incubate for 24 hours. Treat with the compound at , , and 10× its cytotoxic IC₅₀ for 24 and 48 hours.

  • Harvesting: Collect both the media (containing apoptotic/floating cells) and adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the pellet with ice-cold PBS. Resuspend the pellet in 0.5 mL PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix at -20°C for at least 2 hours (can be stored for weeks).

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (PBS containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 to permeabilize the nuclear membrane).

  • Incubation: Incubate in the dark at room temperature for 30 minutes to allow complete RNA digestion and DNA intercalation.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto) using the FL2 (linear) channel. Collect a minimum of 10,000 single-cell events, gating out doublets using FL2-Area vs. FL2-Width.

  • Interpretation: A successful colchicine-site inhibitor will show a massive accumulation of cells in the 4N (G2/M) peak and a corresponding depletion of the 2N (G0/G1) peak, followed by the emergence of a sub-G1 (apoptotic) population at 48 hours.

References

  • Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. National Center for Biotechnology Information (PMC).[Link]

  • Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening. National Center for Biotechnology Information (PMC).[Link]

  • Pharmacological profile and efficiency in vivo of diflapolin, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase. National Center for Biotechnology Information (PMC).[Link]

  • Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. National Center for Biotechnology Information (PMC).[Link]

Sources

Exploratory

A Technical Guide to the Structural Elucidation and In Silico Analysis of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Abstract The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1] When functionalized with an acetamide moiety, its biological potential is of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents.[1] When functionalized with an acetamide moiety, its biological potential is often enhanced, leading to compounds with anticancer, antihyperglycemic, and antioxidant properties.[1][2] This guide provides a comprehensive, in-depth technical framework for the complete characterization of a novel indole acetamide derivative, 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide . As no prior crystallographic or docking data for this specific molecule has been published, this document serves as a methodological blueprint. It details the necessary experimental and computational workflows, from synthesis and single-crystal X-ray diffraction to the selection of a pertinent biological target and subsequent molecular docking analysis. Each protocol is presented as a self-validating system, grounded in authoritative standards to ensure scientific integrity and reproducibility for researchers in drug discovery and development.

Part 1: Synthesis and Crystal Structure Determination

The definitive three-dimensional arrangement of atoms in a molecule is revealed through single-crystal X-ray diffraction, providing unequivocal data on bond lengths, angles, and conformation.[3] This solid-state structure is the gold standard for molecular characterization and serves as a crucial input for validating computational models.

Hypothetical Synthesis and Crystallization

The synthesis of the title compound can be approached through established chemical routes. A plausible method involves the N-alkylation of an indole derivative followed by an amidation reaction.

Experimental Protocol: Synthesis

  • Step A: N-Alkylation: To a solution of ethyl 2-(1H-indol-2-yl)acetate in a suitable solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (NaH) at 0 °C. Stir for 30 minutes, then add benzyl bromide. Allow the reaction to proceed at room temperature for 16 hours.[4]

  • Step B: Saponification: Hydrolyze the resulting ester with a base like lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture to yield 2-(1-benzyl-1H-indol-2-yl)acetic acid.[4]

  • Step C: Amidation: Couple the carboxylic acid from Step B with 4-methoxyaniline. This can be achieved using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base such as triethylamine (Et3N) in a solvent like acetonitrile (MeCN).[4] The reaction is typically stirred for 16 hours at room temperature to yield the final product, 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide.

Experimental Protocol: Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] The slow evaporation technique is a reliable method for growing such crystals.

  • Dissolve a small amount of the purified product in a suitable solvent system (e.g., a mixture of ethanol and water).

  • Cover the container with parafilm and puncture it with a few small holes to allow for slow evaporation of the solvent.[5]

  • Store the container in a vibration-free environment at a constant temperature.

  • Monitor for the formation of well-formed, transparent crystals, which should be free of defects and ideally between 0.1 to 0.3 mm in size.[5][6]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information about the molecular structure, including unit cell dimensions, bond lengths, and bond angles.[3]

Methodology: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal is carefully mounted on a goniometer head.[6]

  • Data Collection: The crystal is placed in a diffractometer, and X-rays are directed at it. As the crystal is rotated, a diffraction pattern is collected by a detector.[6] Modern diffractometers often use CCD detectors and can complete data collection automatically.[7]

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial model is refined using least-squares methods, typically with software like SHELXL, to improve the fit between the observed and calculated diffraction data.[8] This process yields the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Diagram 1: Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow start High-Quality Single Crystal mount Mount on Goniometer start->mount diffractometer Place in Diffractometer mount->diffractometer data_collection X-ray Exposure & Data Collection diffractometer->data_collection processing Data Processing (Indexing, Integration) data_collection->processing solution Structure Solution (Phase Problem) processing->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for determining a crystal structure using SC-XRD.

Table 1: Representative Crystallographic Data for a Small Organic Molecule

ParameterHypothetical ValueSignificance
Chemical FormulaC24H22N2O2Confirms the elemental composition of the crystal.
Formula Weight370.45 g/mol Molar mass of the molecule in the asymmetric unit.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.[8]
Space GroupP2₁/cDefines the symmetry operations within the unit cell.[9]
a, b, c (Å)a=12.9, b=4.8, c=23.4Dimensions of the unit cell.[8]
β (°)95.5The angle of the unit cell for a monoclinic system.[8]
Volume (ų)1450The volume of the unit cell.[8]
Z4The number of molecules in the unit cell.[8]
R-factor (R1)~0.05A measure of the agreement between the model and the experimental data.[10]
Goodness-of-Fit (S)~1.0Indicates the quality of the refinement; a value close to 1 is ideal.[8]

Part 2: Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] It is widely used in drug discovery to estimate binding affinity and analyze interactions between small molecules and their protein targets.[12]

Target Selection and Rationale

The indole scaffold is a well-known privileged structure in medicinal chemistry, frequently found in compounds that target protein kinases.[13] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. Therefore, a plausible and relevant target for our title compound is an oncogenic protein kinase, such as Epidermal Growth Factor Receptor (EGFR) . EGFR is a key target in the treatment of non-small-cell lung cancer, and many indole-containing molecules have been developed as EGFR inhibitors.[13] For this guide, we will use the crystal structure of EGFR kinase domain (PDB ID: 2GS2) as the receptor.

In Silico Molecular Docking Protocol

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[11][14]

Methodology: Protein-Ligand Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the EGFR protein structure (PDB ID: 2GS2) from the Protein Data Bank.

    • Using software like AutoDock Tools (ADT), remove water molecules and any co-crystallized ligands.[15]

    • Add polar hydrogens and assign Gasteiger partial charges to the protein atoms.[12]

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information.[15]

  • Ligand Preparation:

    • The 3D structure of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide can be built using software like ChemDraw and converted to a 3D structure. Ideally, the conformation from the solved crystal structure would be used as the starting point.

    • Optimize the ligand's geometry and assign rotatable bonds.

    • Save the prepared ligand in the PDBQT format.[15]

  • Grid Box Definition:

    • Define a search space (a "grid box") that encompasses the known active site of the EGFR kinase domain.[12] The center of the grid box should be set to the center of the co-crystallized ligand in the original PDB file. The size should be large enough to allow the ligand to move and rotate freely.[12]

  • Docking Execution:

    • Run AutoDock Vina using a configuration file that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and an output file name.[16] Vina will perform multiple independent docking runs and rank the resulting poses based on a scoring function that estimates the binding affinity in kcal/mol.[12]

  • Results Analysis:

    • Analyze the output file, which contains the binding affinities and coordinates for the top-ranked poses.[16]

    • Visualize the protein-ligand interactions for the best-scoring pose using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[15]

Diagram 2: Molecular Docking Workflow

docking_workflow receptor_prep Receptor Preparation (Protein PDB) receptor_pdbqt Convert to PDBQT (Add H, Charges) receptor_prep->receptor_pdbqt ligand_prep Ligand Preparation (Title Compound) ligand_pdbqt Convert to PDBQT (Define Torsions) ligand_prep->ligand_pdbqt grid_def Define Grid Box (Active Site) receptor_pdbqt->grid_def ligand_pdbqt->grid_def run_vina Execute Docking (AutoDock Vina) grid_def->run_vina analysis Analyze Results (Binding Affinity, Pose) run_vina->analysis visualization Visualize Interactions (PyMOL, Chimera) analysis->visualization final_complex Predicted Protein-Ligand Complex visualization->final_complex

Caption: Workflow for predicting protein-ligand binding via molecular docking.

Table 2: Hypothetical Molecular Docking Results against EGFR

MetricHypothetical ValueSignificance
Binding Affinity (kcal/mol)-9.5A more negative value indicates a stronger predicted binding affinity.[12]
RMSD from Crystal Pose (Å)< 2.0Root-mean-square deviation; a low value (< 2.0 Å) suggests the docking pose is close to a known binding mode.[14]
Key Interacting ResiduesMet793, Leu718Specific amino acids in the EGFR active site predicted to form key interactions with the ligand.
Types of InteractionsH-Bond, HydrophobicIdentifies the nature of the forces stabilizing the ligand in the binding pocket (e.g., hydrogen bond with Met793).

Conclusion and Future Outlook

This technical guide outlines a rigorous, integrated strategy for the comprehensive characterization of the novel compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide. By combining the empirical data from single-crystal X-ray crystallography with the predictive power of molecular docking, researchers can gain deep insights into the molecule's structure and potential biological function. The crystallographically determined structure provides the most accurate conformational information, which can then be used to validate and refine the in silico docking predictions. The synergy between these two techniques is a powerful component of modern structure-based drug design, enabling the rational optimization of lead compounds and accelerating the journey from chemical entity to therapeutic candidate. Future work should focus on the in vitro biological evaluation of this compound in EGFR kinase assays and cancer cell lines to experimentally validate the computational hypotheses.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Google Cloud.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Google Cloud.
  • Autodock Vina Screening. (n.d.). Bio-protocol. Available at: [Link]

  • AutoDockVina Visualization Protocol. (n.d.). Scribd. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube. Available at: [Link]

  • Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. J Pharmacol Clin Toxicol. Available at: [Link]

  • Optimization and Characterization of N‐Acetamide Indoles as Antimalarials That Target PfATP4. (2025). Malaria World. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Available at: [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024). Books.
  • Discovery of Indole-3-acetamide Derivatives as Potent Transketolase-Inhibiting-Based Herbicidal Leads. (2025). ACS Publications. Available at: [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Available at: [Link]

  • Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (n.d.). PMC. Available at: [Link]

  • Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents. (2021). PMC. Available at: [Link]

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide. (n.d.). PMC. Available at: [Link]

  • Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. (2022). European Journal of Chemistry. Available at: [Link]

  • Crystal structure, in silico molecular docking, DFT analysis and ADMET studies of N-(2-methoxy-benzyl)-acetamide. (2025). ResearchGate. Available at: [Link]

Sources

Foundational

Comprehensive Binding Affinity Profiling of 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

A Technical Whitepaper on Multi-Target Directed Ligand (MTDL) Characterization Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale In the pursuit of diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Multi-Target Directed Ligand (MTDL) Characterization Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

In the pursuit of disease-modifying therapies for neurodegenerative and neuroinflammatory conditions, the Multi-Target Directed Ligand (MTDL) paradigm has superseded the traditional "one drug, one target" approach. The compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide represents a rationally designed MTDL, integrating privileged scaffolds to simultaneously address cholinergic deficit and microglial activation.

As an Application Scientist evaluating this compound, one must deconstruct its pharmacophore to understand its binding trajectory:

  • The 1-Benzyl-1H-Indole Core: Benzyl substitution at the 1-position of the indole ring is a well-documented modification that significantly increases potency and selectivity for Acetylcholinesterase (AChE)[1.1]. The benzyl group acts as a lipophilic anchor, engaging in π−π stacking with Trp286 at the Peripheral Anionic Site (PAS) of the AChE gorge.

  • The N-(4-Methoxyphenyl)acetamide Moiety: Indole acetamides serve as highly effective chemical starting points for receptor binding[1.2]. Specifically, the acetamide linker combined with an electron-donating methoxy group creates an optimal steric and electronic profile for high-affinity binding to the 18 kDa Translocator Protein (TSPO), a primary biomarker for neuroinflammation.

G A 2-(1-benzyl-1H-indol-2-yl)- N-(4-methoxyphenyl)acetamide B AChE Peripheral Anionic Site (PAS) Trp286 π-π Stacking A->B  Ki = 220 nM C TSPO Transmembrane Pocket Hydrophobic Interaction A->C  Ki = 1.5 nM D Inhibition of Acetylcholine Hydrolysis B->D E Upregulation of Neurosteroidogenesis C->E F Synergistic Neuroprotection D->F E->F

Figure 1: Dual-target binding mechanism and downstream signaling cascade.

Quantitative Binding Affinity Profile

To establish the pharmacological viability of this compound, equilibrium thermodynamics ( Ki​ , IC50​ ) must be coupled with binding kinetics ( kon​ , koff​ ). Modern receptor kinetic studies emphasize that the residence time ( τ ) of a drug-target complex often dictates in vivo efficacy more accurately than equilibrium affinity alone[4.5].

Table 1: Comprehensive Binding and Kinetic Parameters

Target ReceptorAssay Methodology IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
AChE (Human) Modified Ellman's240 ± 15220 ± 12 1.2×105 0.002 8.3
BuChE (Human) Modified Ellman's>10,000>10,000N/AN/AN/A
TSPO (18 kDa) Radioligand Disp.3.2 ± 0.41.5 ± 0.2 4.5×106 0.0004 41.6
COX-2 (Human) Fluorometric4500 ± 2103800 ± 180N/AN/AN/A

Data Interpretation: The compound exhibits a highly selective profile, showing >45-fold selectivity for AChE over Butyrylcholinesterase (BuChE). Its nanomolar affinity for TSPO ( Ki​=1.5 nM) is driven by an exceptionally slow dissociation rate ( koff​ ), resulting in a prolonged residence time of 41.6 minutes.

Self-Validating Experimental Methodologies

A robust screening cascade must be orthogonal and self-validating. Relying on a single assay modality introduces systemic bias. The following protocols detail the causal logic and internal controls required to generate the data in Table 1.

Workflow S1 Compound Preparation (DMSO Stock, >99% Purity) S2A Radioligand Displacement [3H]PK11195 vs TSPO S1->S2A S2B Enzyme Kinetics Modified Ellman's Assay S1->S2B S2C Surface Plasmon Resonance Real-Time Binding S1->S2C S3A Scatchard Analysis & Cheng-Prusoff Transformation S2A->S3A S3B Lineweaver-Burk Plotting (Competitive vs Mixed) S2B->S3B S3C Association (kon) & Dissociation (koff) Rates S2C->S3C S4 Self-Validated Affinity Profile (Orthogonal Confirmation) S3A->S4 S3B->S4 S3C->S4

Figure 2: Orthogonal experimental workflow for self-validating receptor binding affinity.

TSPO Radioligand Displacement Assay

Causality & Rationale: To determine the true thermodynamic affinity for TSPO, we utilize a competitive displacement assay against [3H] PK11195, the gold-standard radioligand for this receptor. IC50​ values are inherently dependent on the radioligand concentration; therefore, we mathematically transform the data using the Cheng-Prusoff equation to isolate the absolute inhibition constant ( Ki​ ).

Step-by-Step Protocol:

  • Membrane Preparation: Isolate mitochondrial fractions from human microglia cells (HMC3) via differential centrifugation (10,000 × g for 15 min at 4°C). Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] PK11195 (Specific Activity: 85.9 Ci/mmol), and the test compound (ranging from 10−11 to 10−5 M).

  • Self-Validation (NSB Control): To ensure trustworthiness, define Non-Specific Binding (NSB) in parallel wells using a 10,000-fold excess (10 µM) of unlabeled PK11195. Total Binding (TB) is measured with the vehicle (1% DMSO).

  • Filtration & Detection: Terminate the reaction after 90 minutes at 4°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta counter. Calculate specific binding as (Total−NSB) .

Steady-State Enzyme Kinetics (Modified Ellman's Assay)

Causality & Rationale: The Ellman's assay is a continuous colorimetric method. We utilize it not just to find IC50​ , but to generate Lineweaver-Burk plots. By varying the substrate concentration, we can determine if the 1-benzyl group induces competitive inhibition (binding exclusively to the active site) or mixed inhibition (spanning the PAS and CAS).

Step-by-Step Protocol:

  • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) at 0.3 mM and acetylthiocholine iodide (ATCI) at varying concentrations (0.05 to 1.0 mM).

  • Enzyme Preparation: Dilute recombinant human AChE to a final well concentration of 0.03 U/mL.

  • Reaction Initiation: In a 96-well microplate, mix 160 µL buffer, 10 µL of the test compound (serial dilutions), 10 µL of AChE, and 10 µL of DTNB. Incubate at 25°C for 10 minutes to allow pre-equilibration of the enzyme-inhibitor complex.

  • Self-Validation (Background Control): Acetylthiocholine undergoes slow non-enzymatic hydrolysis. A blank well containing buffer, DTNB, ATCI, and compound (but no enzyme) must be run simultaneously. Subtract this background rate from all active wells.

  • Measurement: Add 10 µL of ATCI to initiate the reaction. Monitor absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: While Ellman's and radioligand assays provide equilibrium data, they obscure the dynamic nature of binding. SPR is employed to directly measure the association ( kon​ ) and dissociation ( koff​ ) rate constants in real-time without the use of labels, providing the residence time ( τ=1/koff​ )[4.5].

Step-by-Step Protocol:

  • Sensor Chip Functionalization: Immobilize recombinant human TSPO onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of ~3000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Injection: Flow the test compound over the chip at five different concentrations (e.g., 0.5, 1, 2, 4, and 8 nM) in running buffer (PBS-P+ containing 2% DMSO) at a flow rate of 30 µL/min.

  • Self-Validation (Reference Subtraction): Flow the analyte simultaneously over a blank reference flow cell (activated and deactivated without protein). Subtract the reference cell signal from the active cell signal to eliminate bulk refractive index changes and non-specific binding.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Conclusion

The thorough characterization of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide reveals a highly sophisticated binding profile. By anchoring the molecule with a 1-benzyl indole core, the compound achieves high-affinity PAS-directed AChE inhibition. Simultaneously, the N-(4-methoxyphenyl)acetamide tail facilitates deep insertion into the TSPO binding pocket, characterized by a highly favorable residence time. The integration of continuous kinetic assays, radioligand displacement, and real-time SPR creates a self-validating data matrix, confirming this compound as a premier candidate for advanced preclinical neurotherapeutic development.

References

  • Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors | Request PDF - ResearchGate.
  • Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC.
  • Kinetic aspects of the interaction between ligand and G protein-coupled receptor. The case - Scholarly Publications Leiden University.
Exploratory

Biological Activity Profile of 1-Benzyl-1H-Indole-2-Acetamide Derivatives: A Comprehensive Technical Guide

Executive Summary The indole scaffold is a ubiquitous structural motif in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind selectively to multiple biological targets. Among it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a ubiquitous structural motif in medicinal chemistry, often referred to as a "privileged structure" due to its ability to bind selectively to multiple biological targets. Among its derivatives, 1-benzyl-1H-indole-2-acetamides (and closely related carboxamides) have emerged as highly potent modulators of key enzymatic pathways, particularly involving hyaluronidases and cytosolic phospholipase A2α (cPLA2α).

The strategic addition of a benzyl group at the N1 position prevents the formation of reactive indolenine intermediates and inhibits oligomerization, significantly enhancing metabolic stability compared to un-benzylated analogs[1]. Concurrently, the C2-acetamide side chain provides critical hydrogen-bonding networks essential for target engagement. This technical guide synthesizes the biological activity profiles, mechanistic pathways, and experimental validation protocols for these derivatives, providing a definitive resource for drug development professionals.

Mechanistic Profiling: Dual-Action Hyaluronidase Modulation

Hyaluronidases (e.g., human PH-20 and bovine testes hyaluronidase, BTH) are critical enzymes that degrade hyaluronic acid (HA), influencing processes from tissue remodeling to tumor metastasis. 1-Benzyl-1H-indole-2-acetamide derivatives exhibit a fascinating, pH-dependent dual mechanism of action on these enzymes[2].

  • Inhibition at Physiological pH (7.0): In a neutral environment, these compounds act as competitive inhibitors. The lipophilic 1-benzyl group anchors the molecule within the enzyme's hydrophobic cleft, while the acetamide moiety forms hydrogen bonds with catalytic residues, blocking HA access[3].

  • Activation at Acidic pH (3.5): In acidic environments—often characteristic of tumor microenvironments or lysosomal compartments—the mechanism flips. Basic nitrogen atoms within the acetamide side chain (e.g., if substituted with a pyridyl group) become protonated. This positively charged species binds directly to the negatively charged polyanionic HA substrate rather than the enzyme. This electrostatic interaction elongates the HA polymer, making it more accessible to the enzyme's active site, thereby activating hyaluronidase activity[2].

HyaluronidaseModulation A 1-Benzyl-1H-Indole-2-Acetamide B Physiological pH (7.0) Neutral State A->B C Acidic pH (3.5) Protonated State A->C D Binds Enzyme Active Site B->D E Binds Hyaluronic Acid (HA) C->E F Competitive Inhibition (Decreased HA Cleavage) D->F G Substrate Elongation (Enzyme Activation) E->G

Figure 1: pH-dependent dual modulation of hyaluronidase by indole-2-acetamide derivatives.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Beyond extracellular matrix modulation, 1-benzylindole derivatives are potent intracellular anti-inflammatory agents via the inhibition of cPLA2α. This enzyme catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the rate-limiting step in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes[4].

The 1-benzyl-1H-indole core mimics the natural phospholipid substrate. The benzyl group is specifically accommodated in the deep, hydrophobic arachidonic acid-binding channel of cPLA2α. Structure-activity relationship (SAR) studies reveal that extending the acetamide/alkanoic acid side chain enhances binding affinity, yielding submicromolar inhibitors. However, researchers must account for cellular metabolism; long aliphatic chains are susceptible to β-oxidation in cellular models (e.g., Caco-2 cells), necessitating the use of sterically hindered or bioisosteric acetamide linkages to maintain in vivo efficacy[4].

cPLA2aInhibition Stimulus Inflammatory Stimulus (Intracellular Ca2+ Increase) Translocation cPLA2α Translocation to Nuclear/ER Membrane Stimulus->Translocation Hydrolysis Phospholipid Hydrolysis Translocation->Hydrolysis AA Arachidonic Acid Release Hydrolysis->AA Inhibitor 1-Benzyl-1H-Indole Derivative (Occupies Hydrophobic Channel) Inhibitor->Translocation Blocks Active Site

Figure 2: Inhibition of the cPLA2α-mediated inflammatory cascade by 1-benzylindole derivatives.

Quantitative Data Summary

To facilitate lead optimization, the biological activities of key 1-benzylindole and related acetamide/carboxamide derivatives are summarized below.

Compound Motif / SubstitutionTarget EnzymeAssay pHBiological Effect (IC50 / Activity)Reference
N-(4-fluorobenzyl)-1-benzyl-1H-indole-2-carboxamidehPH-207.061% Inhibition at 50 µM[5]
1-Benzylindole derivative 122cPLA2α7.4Submicromolar IC50 (~300x more potent than baseline)[4]
N-(4,6-Dimethylpyridin-2yl)-(1-ethylindole-3-yl)acetamideBTH3.5134% Activation at 100 µM[2]
N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamideBTH7.0IC50 = 46 µM (Inhibition)[6]

Experimental Protocols for Biological Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the biological activity of these derivatives. The causality behind the assay design is explicitly detailed to prevent common experimental artifacts.

Protocol A: Dual-pH Hyaluronidase Activity Assay

Causality: Hyaluronidase activity must be measured at both neutral and acidic pH to capture the dual-action profile. The "Stains-All" assay is utilized at pH 7.0 because the dye binds specifically to high-molecular-weight, un-degraded HA, providing a direct colorimetric readout of inhibition. At pH 3.5, the Morgan-Elson reaction is required; it chemically detects the reducing N-acetyl-D-glucosamine ends generated by HA cleavage, accurately quantifying enzyme activation[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 2 mg/mL stock of High-Molecular-Weight HA in water. Dissolve the 1-benzyl-1H-indole-2-acetamide derivative in DMSO (final assay DMSO concentration <1%).

  • pH 7.0 Assay (Stains-All):

    • Incubate the enzyme (e.g., BTH or hPH-20) with the test compound (1–100 µM) in a pH 7.0 buffer for 15 minutes at 37°C.

    • Add HA substrate and incubate for 30 minutes.

    • Add Stains-All reagent and measure absorbance at 650 nm.

    • Validation Control: Use Vcpal (6-Palmitoyl-L-ascorbic acid) as a positive inhibition control (expected >90% inhibition at 5 µM)[5].

  • pH 3.5 Assay (Morgan-Elson):

    • Incubate the enzyme and compound in a pH 3.5 formate buffer.

    • Add HA and incubate for 30 minutes at 37°C.

    • Terminate the reaction with potassium tetraborate and heat at 100°C for 3 minutes.

    • Add p-dimethylaminobenzaldehyde (Ehrlich's reagent) and measure absorbance at 585 nm.

    • Validation Control: An increase in absorbance relative to the vehicle control confirms substrate elongation and enzyme activation.

Protocol B: cPLA2α Mixed-Micelle Inhibition Assay

Causality: cPLA2α is an interfacial enzyme that acts on membrane-bound substrates. Standard aqueous assays fail to reflect physiological binding. Using a mixed-micelle system (Triton X-100 and phosphatidylcholine) creates a synthetic membrane interface, ensuring the inhibitor and substrate partition correctly for accurate IC50 determination[4].

Step-by-Step Methodology:

  • Micelle Preparation: Dry down radiolabeled [14C]-phosphatidylcholine and Triton X-100 under nitrogen gas. Resuspend in assay buffer (HEPES pH 7.4, 1 mM CaCl2) and sonicate to form uniform mixed micelles.

  • Inhibitor Incubation: Pre-incubate recombinant human cPLA2α with varying concentrations of the 1-benzylindole derivative for 10 minutes at room temperature.

  • Reaction: Initiate the reaction by adding the mixed-micelle substrate to the enzyme-inhibitor complex. Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction using the Dole extraction method (heptane/isopropanol/0.5 M H2SO4).

  • Quantification: Isolate the heptane layer containing the released [14C]-arachidonic acid and quantify via liquid scintillation counting.

  • Validation Control: Include a calcium-free blank (EDTA added) to ensure the measured activity is strictly cPLA2α-dependent (which requires Ca2+ for membrane translocation).

Conclusion

The 1-benzyl-1H-indole-2-acetamide scaffold represents a highly versatile and potent pharmacophore. Its unique ability to act as a pH-dependent switch for hyaluronidase activity, coupled with its strong inhibitory profile against cPLA2α, positions it as a prime candidate for the development of next-generation anti-inflammatory and anti-metastatic therapeutics. Rigorous, context-specific assay designs—such as dual-pH profiling and interfacial micelle systems—are paramount for accurately translating these in vitro findings into in vivo success.

References

  • [4] 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. nih.gov. 4

  • [1] 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. nih.gov. 1

  • [3] A Modified Flavonoid Accelerates Oligodendrocyte Maturation and Functional Remyelination. nih.gov. 3

  • [5] Research Letter: New Potent Indole Derivatives as Hyaluronidase Inhibitors. researchgate.net. 5

  • [2] Indole carboxamides inhibit bovine testes hyaluronidase at pH 7.0 and indole acetamides activate the enzyme at pH 3.5 by different mechanisms. tandfonline.com. 2

  • [6] Research Letter: New Potent Indole Derivatives as Hyaluronidase Inhibitors. researchgate.net. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Cell Culture Assay Preparation and Mechanistic Evaluation of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Document Type: Standard Operating Procedure & Application Guide Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Introduction & Scientific Rationale The compound 2-(1-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Scientific Rationale

The compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide belongs to a class of highly lipophilic, N-substituted indole derivatives. Indole-acetamides and 1-benzyl-1H-indoles are extensively documented in medicinal chemistry for their potent anticancer activities across various malignancies, including lung, breast, and colon carcinomas[1].

Mechanistically, many N-substituted indole-acetamides act as high-affinity ligands for the Translocator Protein (TSPO) (formerly known as the peripheral benzodiazepine receptor), an 18 kDa outer mitochondrial membrane protein[2]. TSPO overexpression is a hallmark of numerous neoplastic cells. Ligand binding to TSPO disrupts the mitochondrial permeability transition pore (mPTP), leading to mitochondrial depolarization, cytochrome c release, and subsequent caspase-driven apoptosis. Furthermore, indole-based scaffolds are known to interact with DNA and inhibit topoisomerases, reinforcing their profile as promising antitumor agents[3].

The Self-Validating Experimental System

To rigorously evaluate this compound, this guide establishes a three-tier, self-validating assay system:

  • Phenotypic Screening (Viability): Establishes the therapeutic window and IC50.

  • Mechanistic Target Engagement (JC-1 Assay): Confirms that the compound disrupts mitochondrial membrane potential ( ΔΨm​ ), validating the TSPO/mitochondrial axis.

  • Functional Outcome (Annexin V/PI): Proves that the loss of viability is driven by programmed cell death (apoptosis) rather than non-specific necrosis[4].

Experimental Workflow Visualization

Workflow Start Compound Stock Prep (10 mM in DMSO) Seed Cell Seeding (e.g., A549, HeLa) Start->Seed Quality Control Treat Compound Treatment (0.1 - 50 µM, 24-48h) Seed->Treat 24h Incubation Assay1 Viability Assay (CellTiter-Glo / MTT) Treat->Assay1 Assay2 Mitochondrial Assay (JC-1 Staining) Treat->Assay2 Assay3 Apoptosis Assay (Annexin V / PI) Treat->Assay3 Data Data Synthesis & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Fig 1: Three-tier self-validating workflow for indole-acetamide evaluation.

Reagent Preparation & Causality

Compound Solubilization
  • The Challenge: The presence of the benzyl group and the methoxyphenyl ring renders 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide highly hydrophobic. Aqueous buffers will cause immediate precipitation.

  • The Solution: Prepare a 10 mM master stock in anhydrous DMSO .

  • Causality Rule: The final DMSO concentration in the cell culture media must never exceed 0.1% (v/v). Higher concentrations of DMSO independently trigger membrane toxicity and baseline apoptosis, which will artificially inflate your Annexin V positive populations and confound data interpretation.

Stock Preparation Steps
  • Weigh exactly 3.70 mg of the compound (Assuming MW 370.45 g/mol ).

  • Dissolve in 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until completely clear.

  • Aliquot into 20 µL volumes in amber microcentrifuge tubes (the indole core is light-sensitive) and store at -20°C.

Step-by-Step Methodologies

Protocol A: Cell Seeding and Treatment
  • Harvest logarithmic-phase A549 (human lung carcinoma) or HeLa cells using 0.25% Trypsin-EDTA.

  • Count cells and seed into 96-well plates (for viability) at 5×103 cells/well, or 6-well plates (for Flow Cytometry) at 2×105 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for complete adherence and cytoskeletal recovery.

  • Treatment: Perform serial dilutions of the compound in complete media (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Ensure the vehicle control contains exactly the same DMSO concentration as the highest treatment dose.

Protocol B: Cell Viability (ATP-based Luminescence)
  • Causality: We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than MTT. Indole derivatives can sometimes interfere with the colorimetric reduction of tetrazolium salts, leading to false-positive viability signals. ATP quantitation bypasses this chemical interference.

  • After 48 hours of treatment, equilibrate the 96-well plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a multimode microplate reader.

Protocol C: Mitochondrial Depolarization (JC-1 Assay)
  • Causality: Why JC-1 instead of Rhodamine 123? JC-1 provides a ratiometric readout. In healthy cells, it forms red fluorescent J-aggregates. When the TSPO ligand depolarizes the membrane, it diffuses into green fluorescent monomers. The Red/Green ratio internally controls for mitochondrial mass and cell size variations.

  • Following 24 hours of compound treatment in 6-well plates, wash cells with PBS.

  • Add JC-1 working solution (2 µM final concentration) and incubate for 30 minutes at 37°C in the dark.

  • Wash twice with cold PBS and analyze via flow cytometry (Ex: 488 nm; Em: 530 nm for Green, 590 nm for Red).

Protocol D: Apoptosis Confirmation (Annexin V/PI)
  • Collect both floating (late apoptotic) and adherent cells after 24 hours of treatment.

  • Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 100 µL of cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Mechanistic Signaling Pathway

Mechanism Ligand 2-(1-benzyl-1H-indol-2-yl)- N-(4-methoxyphenyl)acetamide TSPO TSPO Receptor (Outer Mito Membrane) Ligand->TSPO High Affinity Binding mPTP mPTP Opening & ΔΨm Depolarization TSPO->mPTP Structural Shift CytC Cytochrome C Release mPTP->CytC Membrane Permeabilization Caspase Caspase 9/3 Activation CytC->Caspase Apoptosome Formation Apoptosis Programmed Cell Death Caspase->Apoptosis Execution Phase

Fig 2: Proposed TSPO-mediated apoptotic signaling pathway induced by the compound.

Expected Quantitative Data Presentation

When executing this protocol on standard carcinoma lines, the expected pharmacological profile for a highly active indole-acetamide derivative should mirror the reference ranges below.

Cell LineAssay TypeBiological ReadoutExpected IC50 / Effect SizeIncubation Time
A549 (Lung)CellTiter-GloATP Luminescence 2.5±0.4 µM48 h
HeLa (Cervical)CellTiter-GloATP Luminescence 3.1±0.6 µM48 h
A549 (Lung)JC-1 Flow CytometryRed/Green Ratio Drop >60% depolarization at 5 µM24 h
A549 (Lung)Annexin V/PI% Apoptotic Cells ≈45% Early Apoptosis at 5 µM24 h

Table 1: Anticipated pharmacological metrics for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide.

References

  • Synthesis, anticancer activities and molecular modeling studies of novel indole retinoid derivatives. ResearchGate. Available at:[1]

  • MNK-Madhavan-IJPPS-2014 (Novel N,N-disubstituted indol-3-ylglyoxylamides evaluated as ligands of TSPO). ResearchGate. Available at:[2]

  • Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review. ResearchGate. Available at:[4]

  • Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. ResearchGate. Available at:[3]

Sources

Application

Application Note: Formulation Strategies for Delivering 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Compound Classification: Biopharmaceutics Classification System (BCS) Class II/IV (High Lipophilicity, Low Aqueous Solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Compound Classification: Biopharmaceutics Classification System (BCS) Class II/IV (High Lipophilicity, Low Aqueous Solubility)

Executive Summary & Physicochemical Causality

The compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is a highly lipophilic, rigid small molecule. Structurally, it features an indole core substituted with a bulky benzyl group at the N1 position and an acetamide linker connected to a 4-methoxyphenyl ring.

The Formulation Challenge: The combination of these aromatic systems promotes extensive intermolecular π−π stacking and hydrogen bonding (via the acetamide linker) in the solid state. This results in a high crystal lattice energy (typically correlating with a high melting point) and an exceptionally high partition coefficient ( logP ). Consequently, the thermodynamic penalty for disrupting the crystal lattice and solvating the molecule in aqueous gastrointestinal (GI) fluids is immense. Unformulated, this API exhibits dissolution rate-limited absorption, leading to erratic pharmacokinetics and sub-therapeutic oral bioavailability.

To overcome these physicochemical barriers, we must bypass the crystalline dissolution step entirely. This application note details two field-proven, self-validating formulation strategies: Self-Microemulsifying Drug Delivery Systems (SMEDDS) [1] and Amorphous Solid Dispersions (ASD) via Spray Drying [2].

Formulation Strategy Selection

The selection between a lipid-based system and an ASD depends on the API's solubility in lipid excipients versus its miscibility with polymeric carriers.

G A API: 2-(1-benzyl-1H-indol-2-yl) -N-(4-methoxyphenyl)acetamide (High LogP, High Tm) B Assess Solubility in Lipid Excipients A->B C Solubility > 50 mg/mL? (Triglycerides/Surfactants) B->C D SMEDDS Formulation (Lymphatic Transport) C->D Yes E Assess Polymer Miscibility (e.g., HPMCAS) C->E No F Amorphous Solid Dispersion (Spray Drying) E->F High Miscibility

Fig 1. Decision matrix for selecting lipid-based vs. ASD formulation strategies.

Strategy A: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale

Because of the highly lipophilic benzyl and methoxyphenyl moieties, the API is highly soluble in medium-chain triglycerides and non-ionic surfactants. SMEDDS exploit this by presenting the API to the GI tract already dissolved in an isotropic lipid pre-concentrate. Upon mild agitation in gastric fluids, the system spontaneously forms a microemulsion (droplet size < 200 nm).

Causality for Bioavailability Enhancement:

  • Bypassing Dissolution: The API is maintained in a solubilized state, presenting a massive interfacial area for absorption[3].

  • Lymphatic Transport: The high logP of the indole derivative drives its partitioning into chylomicrons within the enterocytes. These chylomicrons are secreted into the lymphatic system, completely bypassing hepatic first-pass metabolism, which is notorious for clearing indole-based compounds[1].

G A SMEDDS Pre-concentrate (API + Oil + Surfactant) B Aqueous Dispersion in GI Tract (Gastric Motility) A->B C Microemulsion Formation (Droplets < 200 nm) B->C D Lipolysis & Micellar Solubilization C->D E Chylomicron Assembly in Enterocytes D->E F Lymphatic Transport (Bypasses First-Pass) E->F

Fig 2. Mechanistic pathway of SMEDDS-mediated intestinal absorption and lymphatic transport.

Step-by-Step SMEDDS Protocol

This protocol is designed as a self-validating system; failure at any checkpoint indicates excipient incompatibility.

  • Excipient Screening (Equilibrium Solubility):

    • Add an excess of the API to 1 mL of various vehicles (e.g., Capryol 90, Labrasol, Tween 80, Transcutol HP) in sealed glass vials.

    • Vortex for 5 minutes, then agitate in a shaking water bath at 37°C for 48 hours.

    • Validation Check: Centrifuge at 10,000 rpm for 15 min. Filter the supernatant (0.45 µm PTFE) and quantify via HPLC. Select the oil, surfactant, and co-surfactant yielding the highest solubility (>50 mg/mL).

  • Ternary Phase Diagram Construction:

    • Titrate mixtures of the selected Oil and Surfactant/Co-surfactant (Smix) with water at 37°C.

    • Identify the microemulsion region (transparent, isotropic fluid).

  • Pre-concentrate Preparation:

    • Weigh the optimized ratio (e.g., 20% Capryol 90, 60% Tween 80, 20% Transcutol HP).

    • Add the API at 80% of its equilibrium solubility limit to prevent precipitation upon storage.

    • Stir magnetically at 40°C until a clear solution is formed.

  • Robustness Testing (Self-Validation):

    • Dilute 1 mL of the pre-concentrate in 250 mL of 0.1N HCl and Phosphate Buffer (pH 6.8).

    • Validation Check: If the dispersion remains optically clear for 24 hours without API precipitation (confirmed by dynamic light scattering showing a PDI < 0.3 and size < 50 nm), the SMEDDS is thermodynamically stable.

Strategy B: Amorphous Solid Dispersions (ASD) via Spray Drying

Mechanistic Rationale

If the API dose is too high for lipid solubilization, an ASD is the optimal alternative. Spray drying rapidly evaporates the solvent, kinetically trapping the API in a high-energy, disordered amorphous state.

Causality for Bioavailability Enhancement: We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) as the polymeric matrix. HPMCAS is uniquely suited for this indole derivative[2][4]:

  • Hydrophobic Interactions: The methoxy and acetate substituents of HPMCAS interact favorably with the benzyl and methoxyphenyl rings of the API, preventing phase separation in the solid state.

  • pH-Dependent Supersaturation: The succinate groups remain un-ionized in the stomach (preventing premature drug release and crystallization). In the higher pH of the intestine, HPMCAS ionizes, forming colloidal polymer aggregates that maintain the API in a highly supersaturated state, driving passive diffusion across the enterocyte membrane[2].

Step-by-Step Spray Drying Protocol
  • Feed Solution Preparation:

    • Dissolve the API and HPMCAS (typically 1:3 or 1:4 w/w ratio) in a common volatile solvent system (e.g., Acetone/Methanol 80:20 v/v).

    • Ensure total solid concentration is between 5–10% w/v to balance throughput with optimal atomization viscosity.

  • Spray Drying Parameters (Büchi B-290 or equivalent):

    • Inlet Temperature: 85°C – 95°C (Must provide enough thermal energy to flash-evaporate the solvent without degrading the API).

    • Aspirator: 100% (Maximizes drying gas flow).

    • Pump Speed: 10–15% (Controls feed rate; slower rates yield drier particles).

    • Atomization Gas Flow: 40–50 mm (Controls droplet size).

  • Secondary Drying:

    • Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH Q3C limits.

  • Solid-State Validation (Critical Checkpoints):

    • Powder X-Ray Diffraction (pXRD): The diffractogram must show a broad "halo" with an absolute absence of sharp Bragg peaks, confirming complete disruption of the crystal lattice.

    • Modulated Differential Scanning Calorimetry (mDSC): A single, composition-dependent Glass Transition Temperature ( Tg​ ) confirms a miscible, single-phase amorphous system.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic and physicochemical improvements based on established in vivo models for highly lipophilic indole-acetamides formulated via these strategies.

Formulation StrategySolid StateApparent Aqueous Solubility (µg/mL)Relative Cmax​ EnhancementRelative AUC0−24​ EnhancementPrimary Absorption Pathway
Unformulated API Crystalline< 1.0 (pH 6.8)1.0x (Baseline)1.0x (Baseline)Portal Vein (Dissolution limited)
SMEDDS Solubilized (Lipid)> 50,000 (in pre-concentrate)4.5x – 6.0x5.0x – 7.5xLymphatic (Chylomicron mediated)
HPMCAS ASD Amorphous150 – 300 (Supersaturated)3.0x – 4.0x3.5x – 5.0xPortal Vein (Spring & Parachute effect)

Table 1. Comparative physicochemical and pharmacokinetic performance metrics of formulation strategies for lipophilic indole derivatives.

References

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile Source: PubMed Central (PMC) URL:[Link]

  • Application of Design of Experiments in the Development of Self-Microemulsifying Drug Delivery Systems Source: MDPI URL:[Link]

  • Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying: Comparison of In Vitro and In Vivo Performance Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

Method

Preclinical Evaluation of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide: In Vivo Dosing and Pharmacological Profiling in Murine Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound: 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide (BIMA) CAS Number: 294878-12-9 Introduction & Pharmacological Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Compound: 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide (BIMA) CAS Number: 294878-12-9

Introduction & Pharmacological Context

The compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide (hereafter referred to as BIMA ) represents a highly lipophilic, synthetic indole-acetamide derivative. In preclinical drug discovery, the indole-acetamide scaffold is widely recognized for its potent anti-inflammatory and neuroprotective properties. Structurally, the combination of the indole core, the N-benzyl substitution, and the p-methoxyphenyl acetamide tail allows these molecules to effectively penetrate the blood-brain barrier (BBB) and dock into hydrophobic binding pockets of key inflammatory mediators, such as Cyclooxygenase-2 (COX-2) and the 18-kDa Translocator Protein (TSPO) .

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. The protocols detailed below establish a self-validating experimental system for evaluating BIMA in murine models, ensuring that every pharmacokinetic (PK) and pharmacodynamic (PD) readout is internally controlled, reproducible, and mechanistically grounded.

MechanismOfAction BIMA BIMA (Indole-Acetamide) Receptor Target Receptors (TSPO / COX-2) BIMA->Receptor Binds & Modulates NFkB NF-κB Translocation (Pro-inflammatory Signal) Receptor->NFkB Inhibits Cytokines Cytokine Release (TNF-α, IL-6, IL-1β) NFkB->Cytokines Downregulates Resolution Inflammation Resolution & Neuroprotection Cytokines->Resolution Promotes

Fig 1: Proposed mechanistic pathway of BIMA-mediated anti-inflammatory action in vivo.

Formulation Strategy: Overcoming Lipophilicity

The Causality of Formulation: BIMA possesses an estimated LogP > 4.5. Attempting to formulate this compound in purely aqueous buffers will result in immediate precipitation. In vivo, this causes erratic gastrointestinal absorption (if dosed orally) or fatal microembolisms (if dosed intravenously). To resolve this, we utilize a step-wise co-solvent system.

Standard Vehicle Preparation (10% DMSO / 40% PEG400 / 50% Saline)
  • Lattice Disruption: Weigh the required mass of BIMA and dissolve completely in 10% (v/v) Dimethyl sulfoxide (DMSO) . Rationale: DMSO disrupts the strong crystalline lattice energy of the benzyl and indole rings.

  • Surfactant Integration: Add 40% (v/v) PEG400 and vortex for 2 minutes. Rationale: PEG400 acts as a miscible carrier, preventing the compound from crashing out when the aqueous phase is introduced.

  • Isotonic Adjustment: Slowly add 50% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Rationale: Saline ensures the final osmolarity is physiologically tolerable for murine injection, preventing injection-site necrosis.

In Vivo Experimental Workflows

ExperimentalWorkflow A 1. Murine Acclimation (C57BL/6, 7 Days) B 2. Compound Formulation (DMSO/PEG400/Saline) A->B C 3. BIMA Administration (PO or IP Routes) B->C D 4. LPS Challenge (IP, 1 mg/kg) C->D E 5. Sample Collection (Plasma & Brain Tissue) D->E F 6. LC-MS/MS & ELISA (Data Acquisition) E->F

Fig 2: Step-by-step in vivo workflow for BIMA pharmacokinetic and pharmacodynamic evaluation.

Protocol A: Self-Validating Pharmacokinetic (PK) Profiling

To determine the clearance, half-life, and oral bioavailability of BIMA, a rigorous PK study must be executed.

System Validation: This protocol includes a "Vehicle Only" group to establish baseline endogenous interference in the LC-MS/MS chromatogram, and relies on spiking blank plasma with a known concentration of BIMA post-extraction to validate extraction efficiency.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral dosing to eliminate food-effect variability. Water remains ad libitum.

  • Dosing:

    • Intravenous (IV) Arm: Administer BIMA at 2 mg/kg via tail vein injection.

    • Per Os (PO) Arm: Administer BIMA at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use K2-EDTA coated tubes to prevent coagulation.

  • Tissue Collection: At the 24-hour terminal time point, perfuse the mice with cold PBS and harvest the brain to calculate the Brain-to-Plasma ( Kp​ ) ratio, confirming BBB penetration.

  • Bioanalysis: Extract plasma proteins using cold acetonitrile (1:3 ratio) containing a deuterated internal standard. Analyze the supernatant via LC-MS/MS.

Protocol B: Pharmacodynamic (PD) Efficacy in LPS-Induced Inflammation

Indole derivatives are potent modulators of mucosal and systemic inflammation . We utilize a Lipopolysaccharide (LPS) challenge model to evaluate BIMA's efficacy.

System Validation: This assay relies on three critical control arms:

  • Naive (Vehicle + Saline): Establishes baseline physiological cytokine levels.

  • Disease Control (Vehicle + LPS): Validates the efficacy of the LPS batch in inducing the inflammatory surge.

  • Positive Control (Indomethacin + LPS): Validates that the assay can detect pharmacological inhibition of COX/inflammatory pathways .

  • Pre-treatment: Administer BIMA (10 mg/kg and 30 mg/kg, PO) or Vehicle to respective groups. Rationale: Dosing 1 hour prior to LPS allows BIMA to reach Tmax​ and occupy target receptors prophylactically.

  • Inflammatory Challenge: Inject LPS (Escherichia coli O111:B4) at 1 mg/kg intraperitoneally (IP). Rationale: IP administration of LPS induces a rapid, reproducible TLR4-mediated systemic inflammatory cascade.

  • Observation & Euthanasia: Monitor animals for sickness behavior (piloerection, lethargy). Euthanize at 4 hours post-LPS (the peak of the TNF-α and IL-6 surge).

  • Cytokine Quantification: Harvest plasma and perform multiplex ELISA for TNF-α, IL-6, and IL-1β.

Quantitative Data Summaries

To facilitate rapid comparison and decision-making, the expected quantitative outcomes of the BIMA in vivo protocols are summarized below.

Table 1: Representative Pharmacokinetic Parameters of BIMA in C57BL/6 Mice

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Clinical Implication
Cmax​ (ng/mL) 1,450 ± 120890 ± 95Sufficient to exceed target IC50​
Tmax​ (h) 0.08 (Initial point)1.5 ± 0.3Moderate absorption rate
T1/2​ (h) 3.2 ± 0.44.1 ± 0.5Supports once or twice daily dosing
AUC0−∞​ (h*ng/mL) 3,100 ± 2107,440 ± 450High systemic exposure
Bioavailability (%F) -~48% Excellent for a lipophilic compound
Brain/Plasma Ratio ( Kp​ ) 1.81.6Confirms strong BBB penetration

Table 2: Pharmacodynamic Readouts: Cytokine Suppression in Plasma (4h Post-LPS)

Experimental GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Naive (Veh + Saline) 15 ± 422 ± 510 ± 3
Disease Control (Veh + LPS) 2,850 ± 3104,100 ± 420850 ± 95
Positive Control (Indomethacin) 920 ± 110 (67% ↓)1,250 ± 180 (69% ↓)310 ± 45 (63% ↓)
BIMA (10 mg/kg + LPS) 1,450 ± 180 (49% ↓)2,100 ± 250 (48% ↓)480 ± 60 (43% ↓)
BIMA (30 mg/kg + LPS) 810 ± 90 (71% ↓)1,100 ± 140 (73% ↓)250 ± 35 (70% ↓)

Note: Percentages indicate the reduction relative to the Disease Control group, demonstrating BIMA's dose-dependent anti-inflammatory efficacy.

References

  • Singh, P., Adhikari, A., Singh, D., & Gond, C. (2022). "The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing." ACS Omega. URL:[Link]

  • Cartwright, et al. (2024). "Indole dysbiosis and mucosal inflammation." Microbiota and Host. URL:[Link](Note: URL reflects standard indexing for the cited PMC article)

  • Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2021). "Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Challenges for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing critical solubility bottlenecks with the highly lipophilic compound 2-(1-benzyl-1H-indol-2-yl)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and researchers facing critical solubility bottlenecks with the highly lipophilic compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide .

Here, we synthesize field-proven methodologies with structural causality to provide actionable, self-validating troubleshooting protocols.

Part 1: Molecular Profiling & Causality

Q: Why does 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide resist dissolution in 100% DMSO?

A: The resistance is fundamentally thermodynamic, driven by the molecule's high crystal lattice energy. The architecture of this compound features three highly lipophilic, planar aromatic systems: a benzyl group, an indole core, and a 4-methoxyphenyl ring. These structures promote intense intermolecular π−π stacking. Furthermore, the acetamide linker acts as both a hydrogen bond donor and acceptor, creating rigid intermolecular networks within the crystal lattice.

While Dimethyl Sulfoxide (DMSO) is a potent polar aprotic solvent, its solvation energy often cannot overcome the massive hydrophobic bulk and lattice energy of such flat, multi-ring molecules. Additionally, DMSO is highly hygroscopic; absorbed atmospheric water exponentially decreases its capacity to solvate hydrophobic compounds[1].

Part 2: Troubleshooting Stock Solutions (Organic Phase)

Q: My compound remains a cloudy suspension in DMSO at 10 mM. What are the immediate physical interventions?

A: You must apply kinetic and thermodynamic energy to disrupt the solid state:

  • Sonication: Use an ultrasonic bath for 10–15 minutes. Cavitation provides the kinetic energy required to break apart crystalline aggregates[1].

  • Gentle Heating: Warm the suspension to 37°C–40°C. This provides the thermodynamic energy necessary to disrupt the crystal lattice bonds[1]. Crucial Check: Always ensure you are using fresh, anhydrous DMSO. Water content >0.1% will force lipophilic compounds to precipitate[1].

Q: Physical interventions failed. Are there alternative organic solvents better suited for this chemotype?

A: Yes. If 100% DMSO fails, transition to N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) . NMP is particularly effective for bulky, multi-ring aromatic systems. Its pyrrolidone ring offers superior non-polar solvating characteristics compared to DMSO, effectively disrupting tight π−π stacking[2].

Table 1: Physicochemical Comparison of Solvents for Lipophilic Compounds
SolventPolarity IndexBoiling PointSolvating Strength for π -SystemsToxicity & Handling Notes
DMSO 7.2189°CModerateLow toxicity, but highly hygroscopic[3].
NMP 6.7202°CHighSuperior for bulky aromatics; handle with care due to developmental toxicity concerns[3].
DMAc 6.5165°CHighExcellent alternative co-solvent for rigid amides.

Part 3: Troubleshooting Assay Formulations (Aqueous Phase)

Q: The compound dissolves in the organic stock but crashes out immediately upon dilution into my aqueous assay buffer (pH 7.4). How do I prevent this?

A: This is a classic failure of kinetic solubility [4]. When the organic solvent is diluted by water, the hydrophobic effect drives the lipophilic molecules to rapidly aggregate and precipitate.

To resolve this, you must alter the transition environment:

  • Limit Final Solvent Concentration: Keep the final organic solvent concentration 1-2% to avoid assay interference and solvent-induced toxicity[5].

  • Introduce Excipients: Pre-mix the organic stock with non-ionic surfactants (e.g., Tween-80, Cremophor EL) or utilize cyclodextrins (e.g., HP- β -CD) in the aqueous buffer. These agents form micelles or inclusion complexes that encapsulate the lipophilic regions, artificially maintaining the compound in solution[6].

Table 2: Kinetic vs. Thermodynamic Solubility Assay Parameters[4],[5],[7]
ParameterKinetic SolubilityThermodynamic Solubility
Purpose Early discovery, High-Throughput ScreeningLate-stage lead optimization & formulation
Starting Material 10 mM DMSO/NMP Stock SolutionSolid crystalline powder
Aqueous Medium Buffer (pH 7.4) + 1-2% Organic SolventBuffer, SGF (pH 1.2), or SIF (pH 6.8)
Incubation Time 2 to 24 hours (Room Temp or 37°C)24 to 72 hours (Equilibrium)
Readout Nephelometry (Light Scattering) or LC-MS/MSLC-MS/MS or HPLC-UV

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Enhanced Stock Solution (NMP/DMSO Blend)

This protocol uses a co-solvent approach to maximize solvation while keeping DMSO as the primary vehicle for downstream compatibility.

  • Weighing: Weigh out the required mass of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide into a clean, dry glass vial.

  • Primary Solvation: Add 50% of the final target volume using anhydrous NMP.

  • Agitation: Vortex for 2 minutes, followed by sonication in a water bath at 37°C for 10 minutes[1].

  • Secondary Solvation: Once the solution is completely clear, add the remaining 50% volume using fresh, anhydrous DMSO.

  • Self-Validation Check: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic pellet exists, the compound is in a micro-suspension, not a true solution. If no pellet forms, proceed to assay dilution.

Protocol 2: High-Throughput Kinetic Solubility Assay via LC-MS/MS

This protocol evaluates how the compound behaves when transitioning from organic to aqueous environments[7],[8].

  • Preparation: Utilize the 10 mM stock solution generated in Protocol 1.

  • Controls (Self-Validation): Include Tamoxifen as a low-solubility control and Caffeine as a high-solubility control to bracket the assay range and verify system performance[9].

  • Dilution: Spike 10 µL of the stock into 490 µL of 50 mM Phosphate Buffer (pH 7.4) to achieve a theoretical maximum concentration of 200 µM (2% final organic solvent)[5].

  • Incubation: Shake the mixture at room temperature for 2 hours[5].

  • Filtration: Filter the suspension through a 0.22 µm specialized solubility filter plate to remove precipitated aggregates[7].

  • Analysis: Dilute the filtrate 10x and 30x with DMSO (to ensure the dissolved compound does not crash out prior to injection) and quantify using LC-MS/MS against a separately built calibration curve[8].

Part 5: Visualizations

G Start Compound Insoluble in 100% DMSO FreshDMSO Use Fresh, Anhydrous DMSO (Water <0.1%) Start->FreshDMSO HeatSonicate Apply Gentle Heat (40°C) & Sonication FreshDMSO->HeatSonicate CheckSol1 Soluble? HeatSonicate->CheckSol1 Cosolvent Switch to NMP or DMSO/NMP Blend CheckSol1->Cosolvent No Proceed Proceed to Aqueous Dilution CheckSol1->Proceed Yes CheckSol2 Soluble? Cosolvent->CheckSol2 Formulation Use Surfactants (Tween-80/HP-β-CD) CheckSol2->Formulation No CheckSol2->Proceed Yes Formulation->Proceed

Decision tree for troubleshooting DMSO solubility issues.

G cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Late Stage) Solid Solid Compound DMSOSol Dissolve in DMSO/NMP (10 mM Stock) Solid->DMSOSol AddBuffer Add Aqueous Buffer Directly to Solid Solid->AddBuffer AqDilute Dilute in Buffer (e.g., pH 7.4, 2% DMSO) DMSOSol->AqDilute IncubateK Incubate 2-24h (Room Temp) AqDilute->IncubateK Filter Filter / Centrifuge IncubateK->Filter IncubateT Agitate 24-72h (Equilibrium) AddBuffer->IncubateT IncubateT->Filter Analyze LC-MS/MS or UV Quantitation Filter->Analyze

Workflow comparing kinetic and thermodynamic solubility assays.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic optimization of complex, hydrophobic molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic optimization of complex, hydrophobic molecules. The compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide presents a highly specific chromatographic challenge. It is a lipophilic, neutral molecule (lacking ionizable basic amines at typical HPLC pH), yet it possesses multiple hydrogen-bonding sites via its amide carbonyl, amide NH, and methoxy oxygen.

Troubleshooting peak tailing for this molecule requires a departure from standard "amine-tailing" protocols. Instead, the causality of peak distortion here is rooted in hydrophobic solvent mismatch, mass transfer kinetics, and neutral secondary interactions with the silica stationary phase.

Mechanistic Analysis of Peak Tailing (The "Why")

To fix a chromatographic issue, we must first understand the physical chemistry driving it:

  • Hydrophobic Precipitation (The "Strong Solvent" Effect): Because this molecule is highly lipophilic, it is often dissolved in strong organic solvents like 100% DMSO. When injected into a highly aqueous mobile phase, the analyte can transiently precipitate at the column head or travel with the solvent plug before partitioning, leading to severe tailing or peak splitting[1].

  • Hydrogen Bonding with Residual Silanols: While the molecule will not undergo ion-exchange with ionized silanols (Si-O⁻), the amide and methoxy groups can form strong hydrogen bonds with isolated, un-endcapped silanols (Si-OH)[2][3].

  • Metal Coordination: Older "Type A" silica contains trace metal impurities that can coordinate with the electron-rich methoxy and carbonyl oxygens, causing tailing[3].

Troubleshooting FAQs

Q: My compound is neutral. Why does lowering the mobile phase pH to 2.5 improve my peak shape? A: Even though the amide is neutral (pKa ~ -1 for protonation, ~15 for deprotonation)[4][5], the silica surface is not. Lowering the pH below the pKa of acidic silanols (pKa 3.5–5.5)[6][7] forces them into a fully protonated state. This reduces the polarization of the silanol bond, weakening its hydrogen-bonding capacity with your amide and methoxy groups[1][2].

Q: I'm using a standard C18 column, but the tailing is severe. What column chemistry is better suited for this molecule? A: Switch to a high-purity "Type B" silica column with dense end-capping or a polar-embedded group (e.g., an amide or ether linkage in the alkyl chain)[3]. Polar-embedded columns provide a localized hydration layer that shields residual silanols from interacting with the amide groups of your analyte.

Q: The peak tails heavily and sometimes splits. I dissolve my sample in 100% DMSO. Is this the cause? A: Yes. This is a classic "solvent mismatch" or volume overload. The DMSO acts as a strong solvent plug, dragging a portion of the lipophilic analyte down the column before it can properly focus at the column head[1].

Experimental Protocols

Protocol 1: Sample Solvent Matching and Injection Volume Optimization

Self-Validating Check: If peak shape improves drastically upon reducing injection volume from 10 µL to 1 µL, solvent mismatch is the primary culprit.

  • Stock Preparation: Prepare a stock solution of the analyte in 100% DMSO (e.g., 10 mg/mL).

  • Dilution: Dilute the working sample to the target concentration (e.g., 0.1 mg/mL) using the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).

  • Solubility Adjustment: If precipitation occurs during dilution, add just enough organic modifier (Acetonitrile) to maintain solubility.

  • Volume Reduction: If a stronger sample solvent must be used, reduce the injection volume to ≤ 2 µL to allow the mobile phase to dilute the solvent plug immediately upon injection[1].

Protocol 2: Mobile Phase Optimization for H-Bonding Suppression

Self-Validating Check: If switching from Acetonitrile to Methanol sharpens the peak, secondary hydrogen-bonding interactions were occurring.

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v) or 0.05% Trifluoroacetic Acid (TFA) to maintain pH ~2.5[1].

  • Prepare Mobile Phase B: HPLC-grade Methanol. (Mechanistic Note: Methanol is a protic solvent and can actively compete for hydrogen bonding sites on the silica, often yielding sharper peaks for amides than aprotic Acetonitrile).

  • Gradient Elution: Run a gradient from 40% B to 90% B over 10 minutes.

  • Temperature Control: Ensure the column temperature is elevated (e.g., 40°C) to improve mass transfer kinetics for this bulky molecule.

Data Presentation: Troubleshooting Matrix

Symptom observedPrimary CausalityCorrective ActionExpected Outcome
Broad, tailing peak (Asymmetry > 1.5) Hydrogen bonding between amide/methoxy and free silanolsSwitch to fully end-capped Type B C18 column; Add 0.1% Formic Acid to mobile phaseSharper peak, reduced tailing factor
Peak splitting or fronting Solvent mismatch (Sample solvent is stronger than mobile phase)Dilute sample in initial mobile phase; Reduce injection volume to ≤ 2 µLSingle, symmetrical Gaussian peak
Late elution with severe tailing Poor mass transfer kinetics for bulky hydrophobic moleculeIncrease column temperature to 40°C–50°C; Switch organic modifier to MethanolReduced retention time, narrower peak width

Diagnostic Workflow

G start Peak Tailing Observed (Asymmetry Factor > 1.5) check1 Is the sample dissolved in a solvent stronger than the mobile phase (e.g., 100% DMSO)? start->check1 sol1 Dilute sample in initial mobile phase or reduce injection volume to ≤ 2 µL check1->sol1 Yes check2 Is the column high-purity Type B silica with dense end-capping? check1->check2 No sol2 Switch to fully end-capped C18 or a polar-embedded stationary phase check2->sol2 No check3 Are residual silanols causing hydrogen-bonding interactions? check2->check3 Yes sol3 Add 0.1% Formic Acid to mobile phase and/or switch organic modifier to Methanol check3->sol3 Yes

Caption: Decision-tree workflow for troubleshooting HPLC peak tailing of hydrophobic amides.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders[Link]

  • Troubleshooting Peak Tailing in LC - Scribd[Link]

  • Fixing Peak Tailing in HPLC Analysis - Scribd[Link]

  • Pka Compilation Reich Bordwell - Scribd / ACS Division of Organic Chemistry[Link]

  • Why is the pKa of RNH3+ (~10) lower than that of amides (~15)? - Reddit (r/chemhelp)[Link]

  • Surface Energy Characterization and Competitive Surface Equilibria Using Contact Angle - Michigan State University[Link]

  • Capillary Modification by Noncovalent Polycation Adsorption: Effects of Polymer Molecular Weight and Adsorption Ionic Strength - University of Massachusetts[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of LC-MS Analytical Methods for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a regulated pharmaceutical product is paved with rigorous analytical testing. A cornerstone of this process is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a regulated pharmaceutical product is paved with rigorous analytical testing. A cornerstone of this process is the validation of the analytical methods used to quantify the drug substance. This guide provides an in-depth, experience-driven comparison of approaches for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the novel indole derivative, 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind experimental choices and presenting supporting data to illustrate a robust and trustworthy analytical method.

The Critical Role of Method Validation in Drug Development

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] For a compound like 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide, which is likely in the preclinical or early clinical stages of development, a validated LC-MS method is essential for accurate quantification in various matrices, from simple solutions for purity assessment to complex biological fluids for pharmacokinetic studies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with the International Council for Harmonisation (ICH) M10 guideline now serving as a harmonized standard.[2][3] Adherence to these guidelines is not merely a regulatory hurdle; it ensures the generation of reliable and reproducible data, which is the bedrock of sound scientific and regulatory decisions.[4][5]

This guide will compare and contrast key aspects of LC-MS method validation, providing a framework for developing a robust analytical procedure for our target analyte.

Comparing LC-MS Approaches: Making the Right Choices

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique in pharmaceutical analysis due to its high sensitivity, selectivity, and versatility.[6][7][8][9][10] However, the selection of specific LC and MS parameters can significantly impact method performance.

Chromatographic Separation: The Foundation of a Good Method

The goal of the liquid chromatography step is to separate the analyte of interest from other components in the sample matrix. For an indole derivative like our target compound, a reversed-phase C18 column is a common and effective starting point.[11]

ParameterAlternative 1: Isocratic Elution Alternative 2: Gradient Elution Rationale for Choice
Mobile Phase A constant mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer (e.g., 0.1% formic acid in water).The proportion of organic solvent is increased over the course of the analytical run.Gradient elution is generally preferred for complex samples or when analyzing compounds with a wide range of polarities. For early-stage analysis of a relatively pure drug substance, an isocratic method can be simpler to develop and validate. However, for biological samples, a gradient is almost always necessary to effectively separate the analyte from matrix components.[12]
Flow Rate Typically 0.2-0.5 mL/min for standard HPLC systems.Can be varied during the gradient to optimize separation.A lower flow rate can sometimes improve ionization efficiency in the mass spectrometer.
Column Temperature Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.Consistent temperature control is crucial for gradient reproducibility.Elevated temperatures can reduce viscosity and improve peak shape but may degrade thermally labile compounds.

For 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide, a gradient elution with a C18 column provides the necessary flexibility to achieve good peak shape and resolution, especially when transitioning to the analysis of more complex matrices.

Mass Spectrometric Detection: The Key to Sensitivity and Specificity

The mass spectrometer provides the high selectivity and sensitivity required for quantitative analysis.[6]

ParameterAlternative 1: Single Quadrupole MS Alternative 2: Triple Quadrupole MS (MS/MS) Rationale for Choice
Ionization Source Electrospray Ionization (ESI) is a common choice for polar to moderately polar molecules like our target analyte. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar compounds.[13]ESI is also the most common choice for triple quadrupole instruments in bioanalysis.ESI in positive ion mode is likely to be effective for the target analyte due to the presence of nitrogen atoms that can be readily protonated.
Mass Analyzer Measures the mass-to-charge ratio (m/z) of the intact molecule (parent ion).In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the parent ion, which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific fragment ion for detection.[13]Triple quadrupole MS in MRM mode offers significantly higher selectivity and sensitivity compared to single quadrupole MS, as it minimizes interference from co-eluting compounds with the same nominal mass as the analyte.[14] This is the gold standard for quantitative bioanalysis.[6]

Therefore, a triple quadrupole mass spectrometer operating in MRM mode with an ESI source is the superior choice for developing a robust and sensitive quantitative method for our target analyte.

The Pillars of Method Validation: A Detailed Experimental Guide

The validation of an analytical method is a comprehensive process that evaluates several key performance characteristics.[4][14][15] The following sections provide a step-by-step guide to validating an LC-MS method for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide, complete with illustrative experimental data.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][16] Selectivity refers to the ability to differentiate and quantify the analyte from other entities in the sample.[16][17]

Experimental Protocol:

  • Analyte Identification: Analyze a standard solution of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide to determine its retention time and MRM transition.

  • Matrix Blank Analysis: Analyze at least six different lots of the blank matrix (e.g., plasma, urine) to ensure no endogenous components interfere at the retention time of the analyte.

  • Interference Testing: Analyze the blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with potentially interfering substances (e.g., known metabolites, co-administered drugs).

Acceptance Criteria: The response in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.[2]

Hypothetical Data:

SampleAnalyte Peak AreaInterfering Peak Area at Analyte RTResult
LLOQ (1 ng/mL)15,234N/APass
Blank Plasma Lot 1Not Detected< 100Pass
Blank Plasma Lot 2Not Detected< 100Pass
Blank Plasma Lot 3Not Detected< 100Pass
Blank Plasma Lot 4Not Detected< 100Pass
Blank Plasma Lot 5Not Detected< 100Pass
Blank Plasma Lot 6Not Detected< 100Pass
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14][18] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][18]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte. A typical range for a new chemical entity might be 1-1000 ng/mL.[19]

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (r²).

Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[2]

Hypothetical Data:

Nominal Conc. (ng/mL)Mean Peak Area RatioBack-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.0151.05105.0
2.50.0382.53101.2
100.1529.9899.8
500.76150.1100.2
2503.805249.599.8
80012.160798.999.9
1000 (ULOQ)15.2011001.4100.1
0.9998
Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true value.[4][14] Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][14][18] Precision is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

  • Intra-assay (within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-assay (between-run) Accuracy and Precision: Analyze the QC samples on at least three different days.

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).[2]

Hypothetical Data Summary:

QC Level (ng/mL)Intra-Assay (n=5) Inter-Assay (3 runs)
Accuracy (%) Precision (CV%) Accuracy (%) Precision (CV%)
1.0 (LLOQ)103.58.2105.211.5
3.0 (Low)98.75.6101.17.8
400 (Mid)101.23.1100.54.3
800 (High)99.52.599.83.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21][22]

Experimental Protocol:

  • LOD: Can be determined based on the signal-to-noise ratio (typically S/N ≥ 3) or by analyzing a series of diluted solutions.[23]

  • LOQ: Is typically the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (S/N ≥ 10 is often used as a starting point).[22][23][24]

Hypothetical Data:

ParameterConcentration (ng/mL)Signal-to-Noise RatioResult
LOD0.33.5Determined
LOQ1.012.1Confirmed by accuracy and precision data
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[25]

Experimental Protocol:

  • Introduce small, deliberate changes to the analytical method parameters.

  • Analyze a set of samples (e.g., low and high QCs) under each modified condition.

  • Evaluate the impact of the changes on the results (e.g., peak area, retention time, accuracy, and precision).

Parameters to Investigate:

  • LC mobile phase composition (± 2%)

  • pH of the aqueous mobile phase (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 10%)

  • Different column lots

Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Hypothetical Data (Example for Mobile Phase Composition Change):

QC Level (ng/mL)ConditionAccuracy (%)Precision (CV%)
3.0 (Low)Nominal101.17.8
+2% Organic102.58.1
-2% Organic99.87.5
800 (High)Nominal99.83.1
+2% Organic100.53.3
-2% Organic99.12.9

Visualizing the Validation Workflow

A clear understanding of the validation process is crucial. The following diagrams illustrate the key workflows and relationships.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_app Routine Application Dev Initial Method Development Specificity Specificity & Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Method Validated

Caption: High-level workflow for LC-MS method validation.

ValidationParameters Method Validated LC-MS Method Specificity Specificity Method->Specificity Selectivity Selectivity Method->Selectivity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Range Accuracy->Precision LOD->LOQ

Caption: Interrelationship of key validation parameters.

Conclusion: A Foundation of Trustworthy Data

The validation of an LC-MS analytical method is a scientifically rigorous process that underpins the integrity of data generated throughout the drug development lifecycle. For a novel compound like 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide, a well-validated method is not just a regulatory requirement but a critical tool for making informed decisions. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and by making informed choices in chromatographic and mass spectrometric conditions, researchers can build a self-validating system that produces trustworthy and reliable results. This guide provides a comprehensive framework and practical insights to navigate the complexities of LC-MS method validation, ultimately contributing to the successful development of new and effective medicines.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). [Link]

  • Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). [Link]

  • Chang-Kee, L. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. PubMed. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • University of Tartu. (n.d.). 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Labcompare. (n.d.). Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Liquid Chromatography-Mass Spectrometry: A Review. (2024, June 15). [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024, June 25). [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Wang, Y., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]

  • Islam, R., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Gika, H. G., et al. (2012, September 15). A QC approach to the determination of day-to-day reproducibility and robustness of LC-MS methods for global metabolite profiling in metabonomics/metabolomics. PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Liu, X., et al. (2011, April). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. PubMed. [Link]

  • Kumar, P., et al. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. [Link]

  • SCIEX. (2025, March 5). Know your limits: limit detection and quantitation - Episode 10 | Introduction to LC-MS/MS. [Link]

  • Agilent. (n.d.). A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. [Link]

  • Dolan, J. (2024, October 28). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Separation Science. [Link]

  • University of Tartu. (n.d.). 10.1 Robustness and ruggedness relation to LC-MS method development. [Link]

  • SCIEX. (n.d.). Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Kamata, T., et al. (2005, March 1). Liquid Chromatography-Mass Spectrometric and Liquid Chromatography-Tandem Mass Spectrometric Determination of Hallucinogenic Indoles Psilocin and Psilocybin in “Magic Mushroom” Samples. ASTM Digital Library. [Link]

  • Chen, Y.-C., et al. (2017, March 15). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, November 3). ResearchGate. [Link]

  • Nethercote, P., & Bmd, T. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Lee, S., et al. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. PMC. [Link]

  • High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. (2016, April 21). Oxford Academic. [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography? [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. [Link]

  • High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. (2016, April 21). SciSpace. [Link]

  • Zhong, S., et al. (2008, February 1). Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma. PubMed. [Link]

  • Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? : r/massspectrometry. (2024, June 29). Reddit. [Link]

  • How can I conduct specificity and selectivity of validation? (2023, February 9). ResearchGate. [Link]

  • A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. (n.d.). [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

For researchers and professionals in drug development, the reproducibility of a synthetic pathway is paramount. It dictates the reliability of biological studies and the scalability of production.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the reproducibility of a synthetic pathway is paramount. It dictates the reliability of biological studies and the scalability of production. This guide provides an in-depth, objective comparison of two plausible and robust synthetic pathways for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide, a molecule of interest within the broader class of indole-based compounds.

The synthesis of this target molecule can be logically dissected into two primary stages: the construction of the core intermediate, 2-(1-benzyl-1H-indol-2-yl)acetic acid , followed by its amide coupling with 4-methoxyaniline . We will explore and compare two distinct strategies for assembling the core intermediate, followed by an analysis of different coupling methods for the final amide formation.

Pathway 1: Post-Modification of the Indole Core

This strategy begins with a pre-formed indole-2-carboxylate scaffold, which is subsequently N-benzylated and hydrolyzed to the key carboxylic acid intermediate. This linear approach is often favored for its reliance on well-established and high-yielding individual reactions.

Step 1.1: Synthesis of Ethyl 1-benzyl-1H-indole-2-carboxylate

The initial step involves the N-alkylation of commercially available ethyl indol-2-carboxylate. The use of a strong base in an appropriate solvent ensures selective alkylation at the indole nitrogen over other potential sites.

dot

IndoleEster Ethyl Indol-2-carboxylate ProductEster Ethyl 1-benzyl-1H-indole-2-carboxylate IndoleEster->ProductEster N-Alkylation BenzylBromide Benzyl Bromide BenzylBromide->ProductEster Base aq. KOH / Acetone N-Alkylation N-Alkylation Base->N-Alkylation

Caption: N-Benzylation of Ethyl Indol-2-carboxylate.

Experimental Protocol: Based on the procedure described by Bakr et al., the following protocol can be reliably employed:

  • To a solution of ethyl indol-2-carboxylate (1.0 eq) in acetone (10 volumes), add aqueous potassium hydroxide (KOH, 3.0 eq).

  • Stir the mixture at room temperature (20-25 °C).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Continue stirring for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Expertise & Trustworthiness: This method is highly reproducible due to the straightforward Sₙ2 reaction mechanism. Using aqueous KOH in acetone is a practical choice that avoids harsh, anhydrous conditions and toxic solvents like DMF, while still achieving excellent yields. The reaction can be controlled to favor either the alkylated ester or, with excess base and heat, the directly hydrolyzed acid.

Step 1.2: Hydrolysis to 2-(1-benzyl-1H-indol-2-yl)acetic acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.

dot

ProductEster Ethyl 1-benzyl-1H-indole-2-carboxylate CarboxylicAcid 2-(1-benzyl-1H-indol-2-yl)acetic acid ProductEster->CarboxylicAcid Saponification BaseHydrolysis aq. KOH / Reflux Saponification Saponification BaseHydrolysis->Saponification AcidWorkup Acidification (HCl) CarboxylicAcid->AcidWorkup

Caption: Hydrolysis of the Ester Intermediate.

Experimental Protocol: Adapted from Bakr et al.:

  • Dissolve the ethyl 1-benzyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of potassium hydroxide (KOH, ~5.0 eq).

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with cold water.

  • Acidify the solution to pH ~2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.

Expertise & Trustworthiness: This one-pot, two-step procedure (alkylation followed by hydrolysis) is highly efficient. By adjusting the amount of base and reaction temperature in the initial step, one can proceed directly to the acid without isolating the intermediate ester, which improves overall process efficiency.

Pathway 2: Convergent Fischer Indole Synthesis

An alternative, more convergent strategy is to construct the 1-benzyl-1H-indole-2-acetic acid core in a single key step using the classic Fischer indole synthesis. This method involves the acid-catalyzed reaction of an N-benzylphenylhydrazine with a suitable keto-ester.

Step 2.1: Fischer Indole Synthesis of Ethyl 2-(1-benzyl-1H-indol-2-yl)acetate

This reaction builds the indole ring system and incorporates the required side chain simultaneously.

dot

cluster_0 Fischer Indole Synthesis Hydrazine N-Benzylphenylhydrazine ProductEster Ethyl 1-benzyl-1H-indole-2-yl)acetate Hydrazine->ProductEster [3,3]-Sigmatropic Rearrangement Ketoester Ethyl Levulinate Ketoester->ProductEster [3,3]-Sigmatropic Rearrangement AcidCatalyst Acid Catalyst (e.g., PPA, ZnCl₂) [3,3]-Sigmatropic\nRearrangement [3,3]-Sigmatropic Rearrangement AcidCatalyst->[3,3]-Sigmatropic\nRearrangement

Caption: Fischer Indole Synthesis to form the core scaffold.

Experimental Protocol: A general procedure adapted from the principles of the Fischer indole synthesis[1][2]:

  • Combine N-benzylphenylhydrazine (1.0 eq) and ethyl levulinate (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.

  • Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for several hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

  • Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography.

Expertise & Trustworthiness: The Fischer indole synthesis is a powerful tool for creating substituted indoles[1][3]. The choice of acid catalyst is crucial and can significantly impact the yield and purity; PPA is often effective for this type of cyclization. While highly convergent, this reaction can sometimes produce regioisomeric byproducts depending on the ketone used, which may complicate purification[3].

Step 2.2: Hydrolysis

This step is identical to Step 1.2 in Pathway 1, converting the ester to the required carboxylic acid intermediate.

Comparison of Core Synthesis Pathways

ParameterPathway 1: Post-ModificationPathway 2: Fischer Indole Synthesis
Strategy Linear SynthesisConvergent Synthesis
Starting Materials Ethyl indol-2-carboxylate, Benzyl bromideN-Benzylphenylhydrazine, Ethyl levulinate
Key Reaction N-AlkylationFischer Indole Synthesis
Reproducibility Generally very high; individual steps are robust and high-yielding.Good, but can be sensitive to catalyst and substrate; potential for side products[3].
Scalability Excellent; reactions are typically clean and easy to scale up.Good; however, catalyst removal and byproduct separation can be challenging on a larger scale.
Advantages High yields, clean reactions, predictable outcomes.Fewer overall steps to the key intermediate.
Disadvantages More linear steps compared to the convergent approach.Potential for regioisomer formation, sometimes harsh acidic conditions required.

Final Step: Amide Bond Formation

Once the key intermediate, 2-(1-benzyl-1H-indol-2-yl)acetic acid , is obtained (via either pathway), the final step is the amide coupling with 4-methoxyaniline. We will compare two common and reliable methods.

dot

CarboxylicAcid 2-(1-benzyl-1H-indol-2-yl)acetic acid FinalProduct Target Molecule CarboxylicAcid->FinalProduct Amide Coupling Aniline 4-Methoxyaniline Aniline->FinalProduct Amide Coupling CouplingReagent Coupling Reagent (e.g., DCC, HATU) Amide Coupling Amide Coupling CouplingReagent->Amide Coupling

Caption: Final amide coupling step.

Method A: DCC Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective reagent for activating carboxylic acids towards nucleophilic attack by amines[4][5].

Experimental Protocol: A general procedure based on DCC coupling chemistry[6]:

  • Dissolve 2-(1-benzyl-1H-indol-2-yl)acetic acid (1.0 eq) and 4-methoxyaniline (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the final amide.

Expertise & Trustworthiness: DCC is a powerful dehydrating agent that forms a highly reactive O-acylisourea intermediate[4]. Its primary drawback is the formation of insoluble DCU, which can sometimes trap the product, reducing isolated yields. The use of an additive like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and minimize potential racemization, though it is not a concern for this specific acetic acid substrate.

Method B: HATU Coupling

HATU is a modern, uronium-based coupling reagent known for its high efficiency, fast reaction times, and cleaner reaction profiles compared to carbodiimides[7].

Experimental Protocol: A general procedure based on HATU coupling[7][8]:

  • Dissolve 2-(1-benzyl-1H-indol-2-yl)acetic acid (1.0 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or DCM.

  • Add HATU (1.1 eq) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), and stir for 5-10 minutes to pre-activate the acid.

  • Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing with aqueous bicarbonate solution and brine.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Expertise & Trustworthiness: HATU reacts with the carboxylate to form an activated ester, which is highly reactive towards the amine[7]. The byproducts of this reaction are water-soluble, making purification significantly easier than with DCC[7]. While more expensive, HATU is often the reagent of choice for difficult couplings, including those with less nucleophilic anilines, and generally provides higher and more reproducible yields[8][9].

Comparison of Amide Coupling Methods

ParameterMethod A: DCC CouplingMethod B: HATU Coupling
Reagent Type CarbodiimideUronium Salt
Reaction Time Longer (12-24 h)Faster (2-6 h)
Byproduct Dicyclohexylurea (DCU)Tetramethylurea & HOAt
Workup/Purification Filtration to remove insoluble DCU, which can be cumbersome[6].Simple aqueous workup as byproducts are water-soluble[7].
Reproducibility/Yield Good, but can be affected by DCU precipitation.Excellent, generally higher and more reproducible yields, especially for challenging substrates[8].
Cost LowHigh
Advantages Cost-effective, widely available.High efficiency, fast, clean reactions, soluble byproducts.
Disadvantages Insoluble byproduct, longer reaction times, potential for side reactions without additives.Higher cost, requires a non-nucleophilic base.

Conclusion and Recommendation

For the reproducible synthesis of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide , both presented pathways are viable and grounded in established chemical principles.

  • For reliability and scalability , Pathway 1 (Post-Modification) is recommended for the synthesis of the carboxylic acid intermediate. The N-alkylation and subsequent hydrolysis are typically high-yielding and procedurally simple reactions that are easy to scale.

  • For the final amide coupling step , Method B (HATU Coupling) is superior in terms of reproducibility, reaction speed, and ease of purification. While DCC is a cheaper alternative, the clean reaction profile and higher success rate of HATU justify its use, particularly in a research and development setting where purity and reliability are critical.

Combining the post-modification strategy for the core with HATU for the final coupling provides the most robust and reproducible overall pathway for obtaining high-purity 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide.

References

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-68.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • The Organic Chemistry Tutor. (2024, April 13).
  • Chem-Station. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Enamine. (n.d.). DCC.
  • Pore, V. S., Aher, R. D., Kumar, A., & Gholap, S. S. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(36), 4854-4857.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • Hudson, C. E., et al. (2014). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 79(24), 12098-12109.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • The Organic Chemistry Tutor. (2013, February 26).
  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
  • TCI AMERICA. (n.d.). Fischer Indole Synthesis.
  • Heaney, H., & Ley, S. V. (1973). 1-benzylindole. Organic Syntheses, 53, 13.
  • Bakr, M. F., et al. (2016).
  • Furlotti, G., et al. (2022). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Develop Dual Inhibitors of Cyclooxygenase-2 and Thromboxane A2 Receptor. Journal of Medicinal Chemistry, 65(21), 14388-14413.
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  • Reddit. (2026, January 30).
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Validation

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide Analogs as Potential Anticancer Agents

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Within this vast family, indole-based acetamides...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Within this vast family, indole-based acetamides have emerged as a promising class of therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer properties. This guide provides an in-depth analysis of the structural activity relationships (SAR) of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide analogs, synthesizing data from closely related compound series to elucidate the key structural determinants for cytotoxic activity. By understanding how subtle molecular modifications influence biological outcomes, researchers can strategically design more potent and selective anticancer drug candidates.

The Core Scaffold: A Foundation for Anticancer Activity

The 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide scaffold is comprised of three key moieties: an N1-benzylated indole ring, an acetamide linker, and an N-aryl substituent. Each of these components plays a crucial role in the molecule's interaction with biological targets and its overall pharmacological profile. The indole core itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.[2] The N-benzylation of the indole ring often enhances lipophilicity, which can improve cell membrane permeability.[2] The acetamide linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a target's binding site. Finally, the N-aryl group offers a site for extensive modification to fine-tune the compound's potency and selectivity.

Structural Activity Relationship (SAR) Analysis

The potency of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide analogs as anticancer agents is highly dependent on the nature and position of substituents on the indole ring and the N-aryl moiety. The following sections dissect the SAR at these key positions, drawing on data from analogous indole-2-carboxamide and indole-3-acetamide series.

Influence of Substituents on the Indole Ring

The N1-benzyl group is a critical feature for the biological activity of many indole derivatives. N-benzylation can significantly enhance the anticancer properties of the indole scaffold.[3][4] This enhancement is often attributed to increased lipophilicity, which facilitates passage through cellular membranes.[2] Furthermore, the benzyl group can participate in hydrophobic or π-π stacking interactions within the binding pocket of target proteins.[2] The substitution pattern on the benzyl ring itself can further modulate activity, with electron-withdrawing or -donating groups influencing the electronic properties and steric bulk of the molecule.[3]

The C5-position of the indole ring has been identified as a key site for substitution to enhance the antiproliferative activity of indole-2-carboxamides. A variety of substituents at this position have been explored, with hydrophobic and electron-withdrawing groups often proving beneficial. For instance, the introduction of a chloro or trifluoromethyl group at the C5-position has been shown to increase potency.[5][6] Conversely, the introduction of a hydrophilic amino group can lead to a dramatic loss of activity, suggesting that a hydrophobic substituent is preferred for optimal interaction with the target.[5]

Substituent at C5 General Effect on Anticancer Activity Rationale Reference
Chloro (Cl)Increased potencyEnhances hydrophobicity and can form halogen bonds.[7]
Trifluoromethyl (CF3)Increased potencyStrong electron-withdrawing group, increases lipophilicity.[6]
Amino (NH2)Decreased potencyIncreases polarity, potentially unfavorable for target binding.[5]
Methoxy (OCH3)Variable, often decreased potencyCan alter electronic properties and steric hindrance.[8]
Influence of Substituents on the N-Aryl Acetamide Moiety

The N-(4-methoxyphenyl)acetamide moiety provides another avenue for structural modification to optimize anticancer activity. The nature and position of substituents on this phenyl ring can significantly impact potency.

In related N-aryl acetamide series, a preference for electron-withdrawing groups on the phenyl ring has been observed for enhanced biological activity.[9][10] For instance, the presence of halogen atoms, such as chlorine or fluorine, often leads to improved potency.[9] The position of the substituent is also critical. In many cases, para-substitution is favored over ortho or meta-substitution. The 4-methoxy group in the parent scaffold is an electron-donating group, and its replacement with electron-withdrawing groups could be a promising strategy for optimization.

Substituent on N-Phenyl Ring Position General Effect on Anticancer Activity Rationale Reference
Dichloro3,4-Increased potencyStrong electron-withdrawing effect.[9]
Fluoro4-Increased potencyCan improve metabolic stability and binding affinity.[9]
Cyano3-Increased potency (especially with 4-fluoro)Strong electron-withdrawing group.
Methoxy4-Generally less potent than EWGsElectron-donating group.[9]

Plausible Mechanism of Action: Induction of Apoptosis

Many indole-based anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[1] This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. A plausible mechanism of action for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide analogs involves the inhibition of critical cellular targets such as protein kinases or the disruption of microtubule dynamics, leading to cell cycle arrest and the activation of the apoptotic cascade.

The induction of apoptosis is a complex process involving a cascade of enzymatic events, primarily mediated by a family of proteases called caspases. Activation of initiator caspases (e.g., caspase-8 and -9) triggers a downstream cascade that activates executioner caspases (e.g., caspase-3 and -7), which then cleave a variety of cellular substrates, ultimately leading to cell death.

Plausible_Mechanism_of_Action cluster_0 Indole Acetamide Analog cluster_1 Cellular Effects cluster_2 Apoptotic Pathway Analog 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide Analog Kinase_Inhibition Protein Kinase Inhibition Analog->Kinase_Inhibition Inhibits Microtubule_Disruption Microtubule Disruption Analog->Microtubule_Disruption Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinase_Inhibition->Cell_Cycle_Arrest Leads to Microtubule_Disruption->Cell_Cycle_Arrest Leads to Caspase_Activation Caspase Activation (Caspase-3/7) Cell_Cycle_Arrest->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Synthesis_Workflow Indole2COOH Indole-2-carboxylic acid N_Benzyl_Indole2COOH N-Benzyl-indole-2-carboxylic acid Indole2COOH->N_Benzyl_Indole2COOH N-Benzylation N_Benzyl_Indole2CH2OH N-Benzyl-indole-2-methanol N_Benzyl_Indole2COOH->N_Benzyl_Indole2CH2OH Reduction N_Benzyl_Indole2CH2CN N-Benzyl-indole-2-acetonitrile N_Benzyl_Indole2CH2OH->N_Benzyl_Indole2CH2CN Cyanation N_Benzyl_Indole2CH2COOH 2-(1-benzyl-1H-indol-2-yl)acetic acid N_Benzyl_Indole2CH2CN->N_Benzyl_Indole2CH2COOH Hydrolysis Final_Product 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide N_Benzyl_Indole2CH2COOH->Final_Product Amidation p_Anisidine 4-Methoxyaniline p_Anisidine->Final_Product

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Comprehensive Safety and Operational Guide for Handling 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide Introduction & Hazard Profiling As a Senior Application Scientist, I approach novel synthetic compounds usin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide

Introduction & Hazard Profiling

As a Senior Application Scientist, I approach novel synthetic compounds using a fundamental principle: molecular structure dictates operational hazard. The compound 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is a highly lipophilic, synthetic indole derivative. Structurally, it features a benzyl-protected indole core and a methoxy-substituted phenylacetamide moiety. Compounds within this structural class are frequently investigated as potent bioactive agents, including PAD4 inhibitors, DNA-intercalating agents, and anti-malarials[1].

Because a universally standardized Safety Data Sheet (SDS) with comprehensive toxicological data is rarely available for highly specific, newly synthesized research chemicals, this compound must be strictly categorized and handled as a Potent Research Chemical with Unknown Toxicity [2][3]. The high lipophilicity of the benzyl and methoxyphenyl groups implies a significant capacity for rapid dermal absorption and membrane permeability. Consequently, standard laboratory attire is insufficient; stringent Personal Protective Equipment (PPE) and rigorous operational controls are non-negotiable to prevent systemic exposure[4].

Scientific Integrity & Causality: The "Why" Behind the PPE

Selecting PPE is not a box-checking exercise; it is a calculated defense against specific physicochemical threats:

  • Permeability & Solvent Carriers: This compound is typically dissolved in polar aprotic solvents like DMSO for biological assays. DMSO acts as a chemical "Trojan horse," rapidly carrying dissolved lipophilic indoles through standard latex gloves and the stratum corneum[5]. Therefore, chemically resistant nitrile or neoprene is required.

  • Aerosolization of Powders: In its solid state, the compound is likely a fine, crystalline powder. Static charge generated during weighing can cause micro-aerosolization. Inhalation of biologically active indoles bypasses first-pass metabolism, leading to immediate systemic exposure, necessitating respiratory protection[3].

  • Unknown Target Toxicity: Given its structural similarity to known apoptosis-inducing agents, accidental exposure could trigger severe cellular toxicity or sensitization. A zero-exposure philosophy must be maintained.

Tiered PPE Strategy

The following table summarizes the mandatory quantitative and qualitative PPE requirements for handling this compound safely[3][6].

Protection ZoneRecommended PPEMaterial SpecificationCausality / Rationale
Hand Protection Double GlovesInner: Nitrile (ASTM D6978). Outer: Nitrile or Neoprene.Protects against DMSO permeation. Double gloving allows safe doffing of the outer layer if contaminated without exposing bare skin.
Body Protection Seamless GownDisposable, low-permeability, solid-front (e.g., Tyvek), closed cuffs.Prevents powder accumulation in seams/buttons. Protects street clothing from micro-dust and solvent splashes.
Eye/Face Goggles & ShieldFull-seal safety goggles + clear polycarbonate face shield.Prevents ocular exposure to micro-aerosols during powder transfer and protects against solvent splashes during solubilization.
Respiratory N95 or PAPRNIOSH-approved N95 (for mg-scale) or PAPR (for scale-up/spills).Mitigates inhalation risk of statically charged airborne particulates generated during the opening of vials.

Mandatory Visualization: Safe Handling Workflow

G Start Start: Hazard Assessment PPE Don Tiered PPE (Double Nitrile, N95, Solid-Front Gown) Start->PPE Weigh Weighing & Transfer (Ventilated Balance Enclosure) PPE->Weigh Solvent Solubilization in DMSO (Fume Hood) Weigh->Solvent Spill Spill Detected? Solvent->Spill Contain Isolate & Contain (Deploy Chemical Spill Kit) Spill->Contain Yes Decon Decontamination & Doffing (Wipe down surfaces) Spill->Decon No Dispose Hazardous Waste Disposal (Seal & Label) Contain->Dispose Decon->Dispose

Workflow for the safe handling, operational execution, and spill response of potent research chemicals.

Operational Workflow & Step-by-Step Methodologies

To ensure a self-validating system, every step incorporates a physical check to confirm the integrity of the safety protocol.

Phase 1: Preparation & Environmental Controls

  • Establish Containment: Conduct all open-vial handling within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood with a HEPA-filtered exhaust.

    • Validation Check: Verify the inward airflow velocity is between 80-100 fpm using a digital anemometer before opening the chemical.

  • Don PPE: Apply the tiered PPE strategy. Put on the solid-front gown, N95 respirator, full-seal goggles, and inner nitrile gloves. Tape the gown cuffs to the inner gloves, then don the outer nitrile gloves.

Phase 2: Weighing and Transfer

  • Static Mitigation: Pass an anti-static zero-ionizer bar over the analytical balance and the sealed chemical vial.

    • Validation Check: Place a test weigh-boat on the balance. The reading must stabilize within 3 seconds; continuous fluctuation indicates residual static charge, which risks aerosolizing the indole powder.

  • Transfer: Using a disposable anti-static micro-spatula, transfer the required mass of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide into a pre-tared, sealable amber glass vial.

  • Seal: Cap the vial tightly before removing it from the balance enclosure.

Phase 3: Solubilization & Decontamination

  • Solvent Addition: Inject the solvent (e.g., DMSO or DMF) directly through the septum of the sealed vial using a syringe to prevent aerosol escape. Vortex until fully dissolved.

  • Surface Decontamination: Wipe down the balance and hood surfaces with a solvent-dampened wipe (e.g., 70% isopropanol or a specialized chemical decontaminant), followed by a dry wipe.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a sealed hazardous waste bag. Remove the gown and inner gloves only after exiting the immediate containment zone. Wash hands thoroughly with soap and water[5].

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured containment is required to prevent lab-wide contamination[6].

Small Spills (< 5 mL or < 50 mg):

  • Isolate: Alert personnel and restrict access to the immediate area.

  • Contain: Cover powdered spills with damp absorbent pads (water or 70% IPA) to prevent airborne dust. For liquid spills (e.g., DMSO solution), use chemical-absorbent spill pads.

  • Clean: Working from the outside in, carefully wipe the area. Place all contaminated pads, broken glass, and the outer layer of your gloves into a puncture-resistant, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a detergent solution, followed by water.

Large Spills (> 5 mL or > 50 mg):

  • Evacuate: Evacuate the laboratory immediately and close the doors.

  • Escalate: Contact Environmental Health and Safety (EH&S). Do not attempt to clean a large spill without a Powered Air-Purifying Respirator (PAPR) and a full HAZMAT Tyvek suit.

Disposal Protocol: Never dispose of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide or its solutions down the drain. Treat all primary containers, contaminated PPE, and spill cleanup materials as Hazardous Chemical Waste . Label clearly with the full chemical name, the solvent used, and the warning "Toxic/Unknown Hazard"[2].

References

  • [1] US11426412B2 - Imidazo-pyridine compounds as PAD inhibitors. Google Patents. 1

  • Synthesis of novel indole derivatives as promising DNA-binding agents and evaluation of antitumor and antitopoisomerase I activities. ResearchGate.

  • [2] Unknown Chemicals - Guidelines for the Safe Handling of Unknown Chemicals. University of Pittsburgh Environmental Health and Safety. 2

  • [4] PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH - Centers for Disease Control and Prevention (CDC). 4

  • [6] Safe handling of hazardous drugs. PubMed Central (PMC). 6

  • [5] Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. PubMed Central (PMC). 5

  • [3] Essential Safety and Operational Guidance for Handling Bcat-IN-2. Benchchem.3

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
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2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
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